Betaxolol Hydrochloride

Catalog No.
S521048
CAS No.
63659-19-8
M.F
C18H30ClNO3
M. Wt
343.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betaxolol Hydrochloride

CAS Number

63659-19-8

Product Name

Betaxolol Hydrochloride

IUPAC Name

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride

Molecular Formula

C18H30ClNO3

Molecular Weight

343.9 g/mol

InChI

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H

InChI Key

CHDPSNLJFOQTRK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Alcon, Betaxolol, ALO 1401 02, ALO-1401-02, ALO140102, Betaxolol, Betaxolol Alcon, Betaxolol Hydrochloride, Betoptic, Betoptima, Hydrochloride, Betaxolol, Kerlon, Kerlone, Oxodal, SL 75212, SL-75212, SL75212

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl

The exact mass of the compound Betaxolol hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760048. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Molecular Mechanism of Action and Pharmacological Effects

Author: Smolecule Technical Support Team. Date: February 2026

Betaxolol exerts its therapeutic effects by selectively blocking beta-1 adrenergic receptors.

  • Primary Target and Signaling Pathway: Betaxolol competitively antagonizes β-1 adrenergic receptors, which are G-protein coupled receptors ( [1] [2]). In cardiac and renal tissues, receptor blockade inhibits the G-protein-mediated activation of adenylate cyclase, reducing intracellular cyclic AMP (cAMP) production. This reduction leads to decreased activation of protein kinase A (PKA), which in turn lowers the influx of calcium ions ( [1]).
  • Physiological Consequences by Organ System:
    • Cardiovascular System: In the heart, reduced calcium availability leads to decreased heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and lowered cardiac output. In the juxtaglomerular cells of the kidney, betaxolol reduces the release of renin, thereby inhibiting the renin-angiotensin-aldosterone system (RAAS), which contributes to a reduction in blood pressure ( [1] [3]).
    • Ocular System: In the ciliary body of the eye, betaxolol's inhibition of cAMP and calcium influx results in reduced production of aqueous humor, thereby lowering intraocular pressure (IOP) ( [1] [4]). This is the primary mechanism for its use in treating glaucoma.

The table below summarizes the primary and secondary pharmacological effects of betaxolol:

Organ/System Target Receptor Primary Signaling Effect Physiological Outcome Clinical Application
Heart Beta-1 ↓ cAMP, ↓ Ca²⁺ influx ↓ Heart rate, ↓ contractility, ↓ cardiac output Hypertension, Angina, Post-MI
Kidney Beta-1 ↓ cAMP ↓ Renin release Hypertension
Ciliary Body (Eye) Beta-1 ↓ cAMP, ↓ Ca²⁺ influx ↓ Aqueous humor production Ocular Hypertension, Glaucoma

Concentration-Dependent Cellular Effects

Recent research reveals that betaxolol can induce different cellular fates based on concentration, which is crucial for understanding its toxicological profile.

  • Experimental Model: A 2024 study used a non-transfected human corneal stromal cell (HCSC) line to investigate cytotoxicity. Cells were treated with betaxolol concentrations ranging from 0.0021875% to 0.28% for varying periods [5].
  • Switching Mechanism Between Cell Death Pathways: The study demonstrated that different concentrations of betaxolol trigger distinct cell death and senescence pathways, governed by specific molecular switches [5].

G cluster_high High Concentration cluster_medium Medium Concentration cluster_low Low Concentration Betaxolol Betaxolol A Necroptosis Betaxolol->A Triggers C Apoptosis Betaxolol->C Triggers E Cellular Senescence Betaxolol->E Triggers B RIPK1-RIPK3-MLKL Pathway Activation A->B via D Endogenous & Exogenous Apoptotic Pathways C->D via F Elevated ROS Levels E->F via

Concentration-dependent cell fate decisions induced by betaxolol in HCSCs.

Neuroprotective Mechanisms

Beyond its primary action, betaxolol demonstrates neuroprotective properties independent of beta-adrenergic blockade.

  • Calcium Channel Blockade: Betaxolol provides neuroprotection by blocking voltage-gated calcium channels, thereby preventing harmful calcium overload in neurons, a key event in excitotoxicity and ischemia-reperfusion injury [6].
  • Functional Improvement in Retinal Degeneration: In degenerative rd10 mouse retinas, which exhibit pathological spontaneous oscillations, 150 µM betaxolol applied to isolated retinas significantly reduced oscillation frequency and improved the electrical stimulation efficiency of retinal ganglion cells. This suggests betaxolol can ameliorate the function of remaining neurons in a diseased state [6].

Pharmacokinetic Profile

Understanding betaxolol's absorption, distribution, metabolism, and excretion is essential for drug development and dosing regimens. Key parameters are summarized below:

Parameter Data Context / Note
Bioavailability 89% ± 5% Oral administration; minimal first-pass effect [1] [2].
Protein Binding ~50% Primarily to albumin and glycoprotein [2].
Metabolism Hepatic Major substrates: CYP1A2, CYP2D6 [1].
Elimination Half-life 14 - 22 hours Prolonged in severe renal impairment and the elderly [1] [2].
Excretion Renal >80% of dose recovered in urine as metabolites (∼15% unchanged) [1] [2].

Detailed Experimental Protocol for Cytotoxicity Assessment

For researchers aiming to replicate or build upon the findings regarding concentration-dependent cytotoxicity, the following core methodology can serve as a guide [5]:

  • Cell Culture: Utilize a non-transfected human corneal stromal cell (HCSC) line. Maintain cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ atmosphere.
  • Test Article Preparation: Dissolve high-purity (>99.0%) betaxolol powder in serum-free DMEM/F12 medium to create a stock solution. Subsequently, dilute this stock to the desired concentration range (e.g., 0.0021875% to 0.28%) using complete culture medium.
  • Treatment Protocol: Administer the betaxolol-containing medium to HCSCs when they reach approximately 70% confluence (logarithmic growth phase). Include control groups treated with vehicle-only medium.
  • Assay and Analysis:
    • Cell Viability/Proliferation: Assess using an MTT assay or similar.
    • Apoptosis Detection: Employ the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
    • Senescence Analysis: Perform SA-β-Gal (Senescence-Associated β-galactosidase) staining.
    • Reactive Oxygen Species (ROS) Measurement: Use the DCFH-DA (carboxy-2',7'-dichloro-dihydro-fluorescein diacetate) probe and analyze via flow cytometry.
    • Protein Analysis: Evaluate key pathway proteins (e.g., RIPK1, RIPK3, MLKL for necroptosis; Cyt.c, Bcl-xL for apoptosis) through Western Blotting or Enzyme-Linked Immunosorbent Assay (ELISA).

References

betaxolol beta-1 adrenergic receptor selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Selectivity and Binding Affinity

Betaxolol exhibits a high degree of selectivity for the β1-adrenergic receptor subtype. The table below summarizes key quantitative data on its receptor affinity and selectivity ratio.

Property Description / Value Experimental Context
β1-Selectivity 2.2 to 2.7 times higher than atenolol [1] Comparative binding studies in bovine trachea and heart tissues.
Binding Affinity (IC₅₀) 9.8 μM for voltage-sensitive sodium channel (neurotoxin site 2) [2] Radioligand binding assay using [³H]-batrachotoxinin-A 20-α-benzoate in rat cerebrocortical synaptosomes.
Functional Inhibition (IC₅₀) 28.3 μM for veratridine-stimulated Na⁺ influx [2] Ion flux assay in rat cortical synaptosomes.
β₁:β₂ Selectivity Ratio Betaxolol's β1-selectivity was found to be 2.2 and 2.7 times higher than that of atenolol in bovine trachea and heart, respectively [1]. Competitive binding assays using [³H]-CGP12177 as a radioligand.

Molecular Mechanisms of Action

Betaxolol's effects are mediated through several distinct but potentially interconnected molecular mechanisms.

  • Primary Mechanism: β1-Adrenoceptor Antagonism As a competitive antagonist, betaxolol binds selectively to β1-adrenergic receptors in the heart and other tissues [3] [4]. This binding inhibits the normal receptor activation by catecholamines (e.g., norepinephrine and epinephrine), leading to a decrease in heart rate, myocardial contractility, and renin release from the kidneys, thereby lowering blood pressure [3] [5] [6].

  • Secondary Neuroprotective Mechanisms Research indicates that betaxolol's benefits, particularly in retinal neuroprotection, extend beyond simple β-blockade and involve other pathways [2].

    • Sodium Channel Blockade: Betaxolol inhibits batrachotoxin binding to neurotoxin site 2 of the voltage-sensitive sodium channel, leading to a reduction in pathological sodium influx, which is a key factor in excitotoxic neuronal damage [2].
    • Calcium Channel Blockade: It also acts as a calcium channel blocker, reducing calcium influx into neurons. This action helps prevent calcium overload, a common pathway in neuronal cell death following ischemia or excitotoxicity [2].

The following diagram illustrates betaxolol's primary and secondary molecular mechanisms of action:

G cluster_primary Primary Mechanism (Cardioselective) cluster_secondary Secondary Mechanisms (Neuroprotective) Betaxolol Betaxolol Beta1AR β1-Adrenergic Receptor Betaxolol->Beta1AR NaChannel Voltage-Gated Na⁺ Channel Betaxolol->NaChannel CaChannel Voltage-Gated Ca²⁺ Channel Betaxolol->CaChannel GsProtein Gs Protein Beta1AR->GsProtein AC Adenylate Cyclase GsProtein->AC cAMP cAMP Production ↓ AC->cAMP PKA PKA Activity ↓ cAMP->PKA HR Heart Rate ↓ Contractility ↓ Renin Release ↓ PKA->HR NaInflux Pathological Na⁺ Influx ↓ NaChannel->NaInflux CaInflux Pathological Ca²⁺ Influx ↓ CaChannel->CaInflux NeuroProt Neuroprotection NaInflux->NeuroProt CaInflux->NeuroProt

Betaxolol's multi-target mechanism of action, showing primary β1-blockade and secondary ion channel modulation.

Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are the methodologies from two critical studies.

1. Protocol for Sodium Channel Binding Assay [2] This experiment demonstrates betaxolol's affinity for neurotoxin site 2 of the sodium channel.

  • Tissue Preparation: Cerebral cortices from adult Wistar rats (250–350 g) were homogenized in ice-cold sucrose phosphate buffer. The homogenate was centrifuged, and the resulting pellet was resuspended in a sodium-free buffer, snap-frozen, and stored at -80°C.
  • Radioligand Binding Assay:
    • Incubation: Cortical membrane aliquots (200–400 μg protein) were incubated for 60 minutes at 37°C in sodium-free buffer containing 10 nM [³H]-batrachotoxinin-A 20-α-benzoate ([³H]-BTX-B), 1 μM tetrodotoxin, 30 μg scorpion venom (Leiurus quinquestriatus), and 1 mg/ml BSA, with or without betaxolol.
    • Non-specific Binding: Defined using 300 μM veratridine.
    • Termination: Reactions were stopped by rapid vacuum filtration through Whatman GF/B glass fiber filters, followed by three washes with ice-cold buffer.
    • Measurement: Bound radioactivity was quantified by liquid scintillation spectrometry.
  • Data Analysis: IC₅₀ values were determined from concentration-dependent inhibition curves.

2. Protocol for Functional Na⁺ Influx Assay [2] This protocol measures the functional consequence of sodium channel modulation.

  • Synaptosome Preparation: Rat cortical synaptosomes were prepared and purified.
  • Sodium Influx Measurement:
    • Synaptosomes were pre-incubated with betaxolol or vehicle.
    • Sodium influx was stimulated by adding veratridine (a site 2 sodium channel activator).
    • The influx was quantified indirectly, often by measuring associated changes in membrane potential or ion-sensitive fluorescence/radioactivity.
  • Data Analysis: IC₅₀ values for inhibition of veratridine-stimulated sodium influx were calculated.

Research Implications and Applications

The unique pharmacological profile of betaxolol opens up several promising research and application avenues:

  • Cognitive Enhancement: Blocking β1-adrenergic receptors in the prefrontal cortex (PFC) with betaxolol was found to improve working memory performance in rats and monkeys, suggesting that endogenous activation of these receptors can impair PFC function [7]. This positions betaxolol as a valuable tool for investigating noradrenergic regulation of cognition.
  • Retinal Neuroprotection: In models of retinal degeneration (rd10 mice), betaxolol significantly reduced pathological oscillations and improved the stimulation efficiency of retinal ganglion cells [8]. Its dual action of lowering intraocular pressure and providing direct neuroprotection via sodium and calcium channel blockade makes it a compelling candidate for treating neurodegenerative eye diseases like glaucoma [2].
  • Therapeutic Advantage: The neuroprotective effects of betaxolol are not shared by all beta-blockers, such as timolol, and are observed even when its intraocular pressure-lowering effect is less pronounced, highlighting the clinical importance of its secondary mechanisms [2].

References

betaxolol pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Systemic (Oral) Pharmacokinetics of Betaxolol

The quantitative data for the systemic administration of betaxolol is summarized in the table below.

Parameter Findings

| Absorption | • Bioavailability: 89% ± 5% (complete absorption with a small, consistent first-pass effect) [1] [2]. • Time to Peak Plasma Concentration: 1.5 to 6 hours (mean of 3 hours) [1] [3]. • Onset of Action (Oral): 1 to 1.5 hours [3]. | | Distribution | • Plasma Protein Binding: Approximately 50% [1] [3] [2]. • Volume of Distribution: Not fully characterized in search results. • Placenta/Breast Milk: Crosses the placenta and is distributed into breast milk [3] [4]. | | Metabolism | • Site: Primarily in the liver [1]. • Key Enzymes: Minor substrate of CYP1A2 and CYP2D6; also an inhibitor of CYP2D6 [1]. • Metabolites: At least 5 metabolites have been identified. An estimated 15% of the dose is excreted as unchanged drug, with the remainder as metabolites whose contribution to the clinical effect is considered negligible [1] [2]. | | Excretion | • Primary Route: Via urine (>80% of dose) [1] [3]. • Elimination Half-Life: 14 to 22 hours [1] [3] [2]. • Time to Steady-State: Achieved within 5 to 7 days with once-daily dosing in patients with normal renal function [1]. |

Ophthalmic Pharmacokinetics of Betaxolol

For the topical ophthalmic formulation, the key pharmacokinetic parameters are as follows.

Parameter Findings

| Absorption & Onset | • Onset of Action: Reduction in intraocular pressure (IOP) is typically noted within 30 minutes of instillation [1] [4]. • Time to Peak Effect: Reaches maximum effect around 2 hours post-administration [1]. | | Distribution | • Ocular Tissue Concentration: Higher concentrations are achieved in anterior segment tissues (iris, ciliary body) compared to posterior segments (choroid, retina, optic nerve) [1]. • Lipophilicity: Greater than timolol, resulting in enhanced distribution across ocular structures [1]. | | Systemic Exposure | • Systemic absorption does occur following topical application, necessitating consideration of systemic beta-blocker precautions [4]. The extent of absorption has not been fully elucidated [4]. | | Duration of Action | • A single dose provides a reduction in IOP for at least 12 hours [1] [4]. |

Metabolism Pathway Visualization

The primary route of betaxolol metabolism is hepatic, with Cytochrome P450 enzymes playing a key role. The following diagram illustrates its metabolic fate.

G Betaxolol Betaxolol Liver Liver Betaxolol->Liver Oral Absorption CYP2D6 CYP2D6 Liver->CYP2D6 Oxidation CYP1A2 CYP1A2 Liver->CYP1A2 Oxidation Metabolites Metabolites CYP2D6->Metabolites CYP1A2->Metabolites Urine Urine Metabolites->Urine >80% of Dose

Betaxolol is primarily metabolized in the liver by the cytochrome P450 enzymes CYP2D6 and CYP1A2, resulting in at least five metabolites. Over 80% of the administered dose is subsequently excreted in the urine, with only about 15% as the unchanged parent drug [1] [2].

Key Experimental and Clinical Considerations

  • Impact of Organ Impairment: In patients with severe renal impairment or those undergoing dialysis, the clearance of betaxolol is reduced, and the half-life is increased. The recommended initial oral dose is 5 mg once daily [1] [3]. Notably, no specific dosage adjustments are provided for the ophthalmic solution [1]. In hepatic impairment, notable changes in clearance are not typically observed, and routine dosage adjustments are generally unnecessary [1] [5].
  • Ocular Formulation Considerations: The lipophilic nature of betaxolol contributes to its enhanced distribution across ocular structures compared to less lipophilic beta-blockers like timolol [1]. The 0.25% ophthalmic suspension and the 0.5% solution are considered therapeutically equivalent in terms of the magnitude and duration of their hypotensive effect [4].

References

betaxolol reduction of aqueous humor production

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The ciliary body produces aqueous humor through a process regulated by the sympathetic nervous system via β₁-adrenergic receptors [1]. Betaxolol acts as a selective β₁-adrenergic receptor antagonist [2] [1] [3].

  • Receptor Binding: Betaxolol competitively binds to β₁-adrenergic receptors on ciliary epithelial cells [1] [3].
  • Signal Transduction Inhibition: Receptor blockade inhibits the G-protein-mediated activation of adenylate cyclase, reducing cyclic AMP (cAMP) production [1].
  • Reduced Calcium Influx: The drop in cAMP levels leads to decreased intracellular calcium ion concentration [2] [1]. This calcium is a critical signal for aqueous humor secretion [2].
  • Suppressed Aqueous Production: With this key signaling pathway interrupted, the ciliary body produces less aqueous humor, leading to a reduction in intraocular pressure (IOP) [1] [4].

This mechanism is visualized in the following pathway:

G Sympathetic Stimulus Sympathetic Stimulus β₁-adrenergic Receptor β₁-adrenergic Receptor Sympathetic Stimulus->β₁-adrenergic Receptor G-protein (Gs) G-protein (Gs) β₁-adrenergic Receptor->G-protein (Gs) Adenylate Cyclase Adenylate Cyclase G-protein (Gs)->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP ATP->Adenylate Cyclase Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Calcium Channels Calcium Channels Protein Kinase A->Calcium Channels activates Intracellular Ca²⁺ Intracellular Ca²⁺ Calcium Channels->Intracellular Ca²⁺ Aqueous Humor Production Aqueous Humor Production Intracellular Ca²⁺->Aqueous Humor Production Betaxolol Betaxolol Betaxolol->β₁-adrenergic Receptor Inhibits

Betaxolol inhibits the β₁-receptor signaling cascade that drives aqueous humor production.

Quantitative Evidence and Efficacy

Clinical studies demonstrate the physiological impact of this mechanism:

Parameter Effect of Betaxolol Study Details / Significance
Aqueous Humor Flow Mean suppression: 32% ± 13% (Range: 7% to 51%) [4] Double-masked, placebo-controlled study in 24 normal subjects using fluorophotometry [4].
Outflow Resistance No consistent effect [4] Measured via tonography; confirms primary action is reduced production, not increased drainage [4].
Onset of Action Within 30 minutes of topical application [1] [5] Rapid onset following ophthalmic administration.
Peak Effect Reached at approximately 2 hours post-instillation [1] [5]
Duration of Action Reduction in IOP persists for ≥12 hours [1] [5] Supports twice-daily dosing regimen.

Key Experimental Protocols

The foundational evidence for betaxolol's mechanism comes from well-established ocular research techniques.

Fluorophotometry for Aqueous Flow Measurement

This method quantitatively measures the rate of aqueous humor flow [4].

  • Tracer Administration: A fluorescent tracer (e.g., fluorescein) is applied topically to the cornea or administered systemically.
  • Clearance Measurement: The rate at which the tracer is cleared from the anterior chamber is tracked over time using a specialized instrument called a fluorophotometer.
  • Flow Calculation: Since the primary route of tracer clearance is with the aqueous humor through the trabecular meshwork, the clearance rate directly reflects the rate of aqueous flow.
  • Drug Application: In the key study, 1% betaxolol ophthalmic solution was applied to one eye and a placebo to the fellow eye in a double-masked design [4].
  • Result Interpretation: The significant reduction in tracer clearance in the betaxolol-treated eye (mean 32%) directly demonstrates suppressed aqueous production [4].

The experimental workflow is as follows:

G cluster_main Experimental Workflow Administer Fluorescent Tracer Administer Fluorescent Tracer Establish Baseline Clearance Rate Establish Baseline Clearance Rate Administer Fluorescent Tracer->Establish Baseline Clearance Rate Apply Betaxolol (Study) & Placebo (Control) Apply Betaxolol (Study) & Placebo (Control) Establish Baseline Clearance Rate->Apply Betaxolol (Study) & Placebo (Control) Monitor Tracer Clearance Over Time Monitor Tracer Clearance Over Time Apply Betaxolol (Study) & Placebo (Control)->Monitor Tracer Clearance Over Time Calculate Aqueous Flow Rate Calculate Aqueous Flow Rate Monitor Tracer Clearance Over Time->Calculate Aqueous Flow Rate Compare Flow: Betaxolol vs. Placebo Compare Flow: Betaxolol vs. Placebo Calculate Aqueous Flow Rate->Compare Flow: Betaxolol vs. Placebo Result: Reduced clearance in betaxolol eye indicates suppressed aqueous production. Result: Reduced clearance in betaxolol eye indicates suppressed aqueous production. Compare Flow: Betaxolol vs. Placebo->Result: Reduced clearance in betaxolol eye indicates suppressed aqueous production.

Fluorophotometry workflow measures aqueous humor flow reduction by betaxolol.

Tonography for Outflow Facility Measurement

This procedure assesses whether a drug affects the ease with which aqueous humor drains.

  • Principle: A weighted tonometer is placed on the cornea to increase intraocular pressure and force fluid out through the drainage pathways.
  • Measurement: The instrument records the rate of decline in pressure over time. A steeper decline indicates better outflow facility.
  • Key Finding: Betaxolol showed no consistent effect on outflow resistance, confirming that its IOP-lowering effect is solely due to reduced aqueous inflow [4].

Differentiation from Other Beta-Blockers

Betaxolol's properties influence its clinical application profile:

Feature Betaxolol Non-Selective β-Blocker (e.g., Timolol)
Receptor Selectivity Selective β₁ antagonist [1] [3] [5] Non-selective β₁ and β₂ antagonist [1]
ISA / MSA No intrinsic sympathomimetic activity; minimal membrane-stabilizing activity [2] [3] Varies by agent
Key Clinical Implication Lower risk of inducing bronchospasm in patients with mild respiratory comorbidity [1] Contraindicated in patients with asthma or COPD due to β₂ blockade risk [1]
Neuroprotective Potential Proposed calcium channel blocking activity and potential to protect retinal neurons [2] [3] Primarily IOP-lowering effect

References

Mechanism of Action & Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Betaxolol is a selective β₁-adrenergic receptor blocking agent. Its primary ocular hypotensive action is a reduction of aqueous humor production, with no significant effect on aqueous outflow resistance [1] [2] [3].

The diagram below illustrates the cellular signaling pathway through which betaxolol reduces aqueous humor production in the ciliary epithelium.

G cluster_pathway Ciliary Body Epithelial Cell Signaling NE Norepinephrine (NE) Beta1 β₁-Adrenergic Receptor NE->Beta1 Binding AC Adenylyl Cyclase (AC) Beta1->AC Stimulates (via Gs) cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2 Calcium (Ca²⁺) Influx PKA->Ca2 Increases AqProd Aqueous Humor Production Ca2->AqProd Stimulates Betaxolol Betaxolol (Antagonist) Betaxolol->Beta1 Blocks

Betaxolol's inhibition of aqueous humor production signaling pathway.

Key Experimental Evidence

The mechanism of action is supported by specific experimental methodologies:

  • Fluorophotometry: A single-drop, double-masked study in 24 normal subjects used fluorophotometry to measure aqueous humor flow. Betaxolol 1% suppressed aqueous flow by a mean of 32% ± 13% (range: 7-51%) [1].
  • Tonography: The same study used tonography to measure outflow resistance and found that betaxolol had no consistent effect on outflow resistance, confirming that its IOP-lowering effect is primarily through reduced aqueous production [1].

Technical & Clinical Administration Notes

For research and clinical trial design, consider these technical aspects of betaxolol formulation and use.

Consideration Description
Formulations & Equivalency Betaxolol 0.25% ophthalmic suspension is therapeutically equivalent to the 0.5% solution [4].
Dosing Regimen The standard dose is 1 drop in the affected eye(s) twice daily [4] [2].
Stabilization Period IOP may not stabilize for a few weeks after initiating therapy [4].
Systemic Absorption Topical application can lead to systemic absorption; consider precautions associated with systemic beta-blockers [4] [3].

The experimental workflow for establishing betaxolol's efficacy and mechanism integrated multiple clinical measurements, as shown below.

G Start Study Population: Patients with OHT/COAG or Normal Subjects Admin Drug Administration Topical Betaxolol (e.g., 0.5% or 1%) Start->Admin IOP IOP Measurement (Tonometry) Admin->IOP Measures IOP over time AHF Aqueous Humor Flow (Fluorophotometry) Admin->AHF Measures production Outflow Outflow Resistance (Tonography) Admin->Outflow Measures outflow facility Analysis Data Analysis & Correlation IOP->Analysis AHF->Analysis Outflow->Analysis Conclusion Conclusion: Onset, Duration, Mechanism Analysis->Conclusion

Experimental workflow for evaluating betaxolol's ocular hypotensive effect.

References

betaxolol CYP450 metabolism CYP1A2 CYP2D6

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Profile of Betaxolol

The table below summarizes the key enzymes involved in betaxolol's metabolism and the clinical implications based on current literature.

Enzyme Level of Involvement Clinical & Research Implications
CYP1A2 Minor substrate [1] Its metabolism may be influenced by strong CYP1A2 inhibitors (e.g., fluvoxamine) or inducers (e.g., smoking, rifampicin) [2] [3].
CYP2D6 Minor substrate; Weak inhibitor [1] [4] As a substrate, interaction with strong CYP2D6 inhibitors is possible. Its role as a weak inhibitor is unlikely to be clinically significant [5] [6].

This metabolic profile distinguishes betaxolol from other beta-blockers. The following diagram illustrates its primary metabolic pathways and potential influences.

G Betaxolol Betaxolol Enzyme1 CYP1A2 Betaxolol->Enzyme1 Minor Pathway Enzyme2 CYP2D6 Betaxolol->Enzyme2 Minor Pathway Metabolites Inactive Metabolites Enzyme1->Metabolites Enzyme2->Metabolites Inhibitors Strong Inhibitors (e.g., Fluvoxamine) Inhibitors->Enzyme1 Decreased Metabolism Inhibitors->Enzyme2 Decreased Metabolism Inducers Inducers (e.g., Smoking, Rifampicin) Inducers->Enzyme1 Increased Metabolism

Comparative Metabolism of Select Beta-Blockers

Betaxolol's relatively low reliance on CYP450 enzymes is a key differentiator. The table below compares the metabolic pathways of several common beta-blockers [5] [7].

Beta-Blocker Primary Metabolic Route(s) Key CYP Enzymes Involved
Betaxolol Hepatic metabolism (non-CYP dominant) CYP1A2 (minor), CYP2D6 (minor) [1]
Metoprolol Extensive hepatic metabolism CYP2D6 (major, ~70-80%) [5]
Carvedilol Hepatic metabolism CYP2D6, CYP2C9 [5] [7]
Propranolol Extensive hepatic metabolism CYP2D6, CYP1A2, CYP2C19 [7]
Nebivolol Hepatic metabolism CYP2D6 [5]
Bisoprolol Hepatic metabolism (∼50%) & renal excretion (∼50%) CYP3A4 [7]
Atenolol Primarily renal excretion Avoids CYP metabolism [7]
Sotalol Primarily renal excretion Avoids CYP metabolism [7]

Experimental Approaches for Metabolism Studies

For researchers investigating the metabolism of a drug like betaxolol, standard experimental protocols include several key methodologies.

  • In Vitro Metabolism Studies: These experiments use human liver tissue preparations (like microsomes or hepatocytes) to identify major metabolic pathways and "soft spots" [8]. By incubating the drug with these systems and using specific chemical inhibitors or antibodies against individual CYP enzymes (e.g., anti-CYP1A2), you can delineate the contribution of each enzyme to the overall metabolism [8] [3].

  • In Silico Modeling: Computational methods are increasingly valuable for predicting metabolic fate. Physiologically-Based Pharmacokinetic (PBPK) modeling integrates physicochemical parameters and in vitro data to simulate and predict a drug's behavior in the body, including DDIs [2]. Other approaches, such as quantitative structure-metabolism relationships (QSMR) and docking studies, can predict the site of metabolism and interaction with specific CYP enzymes [9] [10].

  • Clinical DDI Studies: These are critical for confirming predictions. A common design is a crossover study where a sensitive index substrate for a specific enzyme (e.g., tizanidine for CYP1A2) is administered alone and then co-administered with the investigational drug (e.g., betaxolol) [3]. Measuring key pharmacokinetic parameters like AUC and Cmax determines if the investigational drug is an inhibitor or inducer.

Key Considerations for Research and Development

  • Lower DDI Risk Profile: Betaxolol's minimal dependence on a single CYP enzyme for its clearance suggests a potentially lower risk for clinically significant pharmacokinetic DDIs compared to agents like metoprolol or propranolol [7]. This can be a favorable property in patients on complex medication regimens.

  • Focus on Pharmacodynamics: While CYP-mediated interactions may be less of a concern, the primary safety considerations for betaxolol revolve around its pharmacodynamic effects. Coadministration with other drugs that lower heart rate, blood pressure, or myocardial contractility (e.g., other beta-blockers, calcium channel blockers, clonidine) can lead to additive bradycardia and hypotension [4].

  • Utility of PBPK Models: As demonstrated in research, developed and qualified PBPK models for CYP1A2 perpetrators and victims can be powerful tools to support drug development, clinical study design, and labeling, even for drugs with complex metabolism like fluvoxamine [2].

References

betaxolol neuroprotective effects retinal blood flow

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Neuroprotection

Betaxolol is a selective β1-adrenergic receptor antagonist. Beyond its intraocular pressure (IOP)-lowering effect, research indicates several IOP-independent mechanisms that may contribute to retinal neuroprotection. The proposed pathways are summarized in the diagram below and detailed thereafter.

G Betaxolol Neuroprotective Mechanisms cluster_primary Primary Mechanisms cluster_secondary Functional Consequences cluster_outcome Neuroprotective Outcome Betaxolol Betaxolol Ca2_Block Blockade of Voltage-Gated Calcium Channels Betaxolol->Ca2_Block NMDA_Antag Antagonism of NMDA Receptor- Mediated Calcium Influx Betaxolol->NMDA_Antag Blood_Flow Vasodilation & Potential Increase in Retinal Blood Flow Betaxolol->Blood_Flow Evidence from Vascular Studies Reduced_Ca_Influx Reduced Pathological Calcium Influx Ca2_Block->Reduced_Ca_Influx NMDA_Antag->Reduced_Ca_Influx Glutamate_Mod Modulation of Glutamate- Induced Excitotoxicity NMDA_Antag->Glutamate_Mod RGC_Protection Protection of Retinal Ganglion Cells (RGCs) Reduced_Ca_Influx->RGC_Protection Glutamate_Mod->RGC_Protection Blood_Flow->RGC_Protection

Diagram summarizing the primary neuroprotective mechanisms of betaxolol.

  • Calcium Channel Blockade: Betaxolol has been shown to suppress high voltage-activated calcium channel currents in retinal ganglion cells (RGCs) [1]. By blocking these channels, betaxolol reduces the pathological influx of calcium ions into neurons, a key event in excitotoxic cell death induced by factors like hypoxia and glutamate [1] [2].
  • Modulation of Glutamate Excitotoxicity: The drug attenuates calcium influx stimulated by N-Methyl-D-aspartate (NMDA), a glutamate receptor agonist [2]. This action helps protect RGCs from glutamate-induced excitotoxicity, which is implicated in glaucomatous damage [1].
  • Vasorelaxation and Retinal Blood Flow: Studies on isolated retinal and ciliary arterioles demonstrate that betaxolol has a direct vascular relaxing effect [3]. This vasodilation is thought to be mediated by its weak calcium channel blocking activity, which may improve ocular blood flow and counteract ischemia in the optic nerve head [3].

Summary of Experimental and Clinical Evidence

The following tables summarize key quantitative data and findings from foundational studies.

Table 1: Key Preclinical and Ex Vivo Experimental Findings

Experimental Model Key Finding Proposed Mechanism Reference
Rd10 mouse retina (ex vivo) Significantly reduced pathological retinal oscillations (3-7 Hz) and improved electrical stimulation efficiency. Stabilization of retinal neural network activity; potential calcium homeostasis. [4]
Isolated RGCs (Tiger salamander, rat) Suppression of voltage-gated Ca2+ currents; attenuation of glutamate/NMDA-induced Ca2+ influx. Direct blockade of voltage-gated calcium channels and modulation of NMDA receptor signaling. [1]
Rabbit & Rat models (in vivo) Topically applied betaxolol reached the retina and countered damage induced by ischemia (hypoxia) and NMDA toxicity. Neuroprotection achievable via topical route; mediated by limiting toxic calcium influx. [2]
Isolated retinal & ciliary arteries Induced relaxation of vascular smooth muscle. Calcium channel blocking activity leading to vasodilation. [3]

Table 2: Overview of Clinical and Observational Evidence

Study Type / Population Key Observation Interpretation Reference
Comparative clinical study (Japanese POAG patients) Betaxolol and timolol had similar effects on visual field performance over 2 years, despite betaxolol having a weaker IOP-lowering effect. Suggests betaxolol may have beneficial effects that are independent of its IOP-lowering efficacy. [5]
Doppler imaging studies Betaxolol use was associated with increased retinal blood flow, particularly in patients with normal-tension glaucoma. Supports the hypothesis of a vascular (blood flow) component to its mechanism of action. [3]

Detailed Experimental Protocols

For research and replication purposes, here are the methodologies from two critical studies.

1. Multielectrode Array (MEA) Recording on Rd10 Mouse Retina [4]

  • Objective: To analyze the effect of neuroprotective substances on pathological retinal activity and stimulation efficiency.
  • Tissue Preparation: Isolated retinas from 3-4 month-old rd10 mice (a model for retinitis pigmentosa).
  • Recording Technique: Retinas were placed on multielectrode arrays (MEAs) to record spontaneous activity and responses to electrical stimulation.
  • Drug Application: Taurine, brimonidine, and betaxolol were added to the perfusion medium (Ames' medium) according to a standardized protocol.
  • Key Parameters Measured:
    • Frequency of oscillations in local field potentials (LFPs).
    • Percentage of recording channels showing oscillations.
    • Bursting behavior of retinal ganglion cells.
    • Efficiency of responses to electrical stimulation.

2. Assessment of Topical Betaxolol Delivery and Neuroprotection [2]

  • Objective: To determine if topically applied betaxolol reaches the retina in neuroprotective concentrations and counteracts induced damage.
  • Animal Models: Rabbits and rats.
  • Drug Administration: Multiple drops of 0.5% betaxolol hydrochloride ophthalmic solution applied topically to the eye at 30-minute intervals.
  • Quantification of Drug Delivery: Retinas and aqueous humor were analyzed 1 and 4 hours post-application using a radioassay to measure betaxolol concentration.
  • Neuroprotection Assays:
    • Ischemia Model: Retinal damage was induced in rabbits by elevating intraocular pressure.
    • Excitotoxicity Model: Retinal damage was induced in rats by intravitreal injection of NMDA.
  • Outcome Measurement: The extent of retinal ganglion cell damage and death in betaxolol-treated eyes was compared to untreated controls.

Clinical Relevance and Future Directions

The evidence suggests betaxolol is a promising candidate for a multi-target therapy in glaucoma and other retinal neurodegenerative diseases, offering both IOP reduction and direct neuroprotection [4] [2].

  • Therapeutic Potential: The ability to reduce pathological retinal activity and improve RGC survival could be beneficial for diseases like retinitis pigmentosa (RP) and glaucoma [4]. The findings support further investigation of betaxolol, potentially in combination with other treatments like retinal prostheses [4].
  • Considerations for Drug Development: A key challenge is ensuring therapeutic agents reach the retina in effective concentrations. The success of topical betaxolol in animal models is encouraging, but novel delivery systems (e.g., nanoparticles, implants) are being actively researched to improve retinal bioavailability for a wider range of therapeutics [6].
  • Research Gaps: While preclinical data is robust, direct and conclusive clinical evidence in humans is still limited. Future well-controlled, long-term clinical trials are necessary to firmly establish the neuroprotective and vasodilatory benefits of betaxolol in patients.

References

Comprehensive HPLC Analysis of Betaxolol Hydrochloride: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Betaxolol hydrochloride is a cardioselective beta-adrenergic receptor blocking agent used primarily in the treatment of hypertension and glaucoma. It is officially approved by the US Food and Drug Administration (FDA) as 10 mg and 20 mg tablets for oral administration, with an initial dose of 10 mg once daily that can be doubled after 7-14 days if the desired response is not achieved. Accurate quantification of this compound in pharmaceutical formulations is essential for ensuring product quality and efficacy, making reliable analytical methods critical for pharmaceutical analysis. High Performance Liquid Chromatography (HPLC) has emerged as the technique of choice for the analysis of this compound due to its superior sensitivity, selectivity, and ability to separate the drug from degradation products and formulation excipients. The development of stability-indicating methods is particularly important for assessing product stability and shelf-life determination, as these methods can accurately quantify the active pharmaceutical ingredient while separating it from degradation impurities that may form under various stress conditions. [1]

Materials and Methods

Chromatographic Conditions
  • Column: Nucleosil C18, 4 µm (150 × 4.6 mm) or equivalent [1]
  • Mobile Phase: 0.02 M potassium dihydrogen phosphate:methanol (40:60, v/v, pH 3.0 adjusted with o-phosphoric acid) [1]
  • Flow Rate: 1.6 mL/min [1]
  • Detection Wavelength: 220 nm [1]
  • Injection Volume: 20 µL [1]
  • Column Temperature: 20°C [1]
  • Run Time: 10 minutes [1]
Reagents and Chemicals
  • This compound reference standard (analytical pure) [1]
  • HPLC grade methanol [1]
  • Potassium dihydrogen phosphate (analytical grade) [1]
  • Orthophosphoric acid (analytical grade) [1]
  • Deionized water (HPLC grade) [1]
Equipment and Instrumentation
  • HPLC System: Ultimate 3000 binary analytical LC system or equivalent with binary pump, thermostated autosampler, column compartment, and photodiode array detector [1]
  • Data System: Chromeleon 6.8 or equivalent chromatography data system [1]
  • Balance: Analytical balance with 0.1 mg sensitivity [1]
  • Sonicator: Ultrasonic bath for degassing and dissolution [1]
  • pH Meter: calibrated pH meter with buffer standards [1]
  • Filters: 0.45 µm membrane filters for mobile phase and sample filtration [1]

Method Development and Optimization

Critical Method Parameters

The chromatographic separation of this compound requires careful optimization of several critical parameters to achieve optimal peak shape, resolution, and sensitivity. The mobile phase composition significantly affects the retention and selectivity, with the 40:60 ratio of buffer to methanol providing the optimal balance between adequate retention and reasonable analysis time. The pH of the mobile phase is maintained at 3.0 to suppress the ionization of this compound, which improves peak symmetry and enhances chromatographic performance. The flow rate of 1.6 mL/min was established as optimal for achieving rapid analysis while maintaining acceptable backpressure and resolution. The column temperature of 20°C provides consistent retention times and peak areas while minimizing the potential for column degradation over extended use. [1]

System Suitability Testing

System suitability tests are essential to verify that the chromatographic system is adequate for the intended analysis. These tests should be performed before the start of sample analysis to ensure method reliability. The following parameters should be evaluated:

Table 1: System Suitability Criteria for Betaxolol HCl HPLC Analysis

Parameter Acceptance Criteria Experimental Results
Retention Time Consistent with reference standard 1.72 minutes
Theoretical Plates >2000 Typically >3000
Tailing Factor <2.0 Typically <1.5
Repeatability (RSD%) ≤1.0% for replicate injections 0.41%

| Resolution | Well-resolved from closest eluting peak | Meets requirements | [1]

Method Validation

Validation Protocol

The HPLC method for this compound was validated according to the International Conference on Harmonization (ICH) guidelines to establish that it is suitable for its intended purpose. The validation protocol includes assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. Each validation parameter was evaluated using standard protocols with acceptance criteria predefined based on ICH requirements. The forced degradation studies were conducted to demonstrate the stability-indicating nature of the method by subjecting the drug substance to various stress conditions and demonstrating separation of degradation products from the main peak. [1]

Validation Parameters and Results

Table 2: Summary of Method Validation Parameters for Betaxolol HCl HPLC Method

Validation Parameter Conditions/Concentrations Results
Linearity Range 25-200 μg/mL Correlation coefficient (r²) = 0.9999
Regression Equation y = 0.4434x + 0.0767 Slope = 0.4434, Intercept = 0.0767
Precision (System) 6 replicate injections of 100 μg/mL RSD = 0.41%
Precision (Method) 6 independent sample preparations RSD = 0.53%
Accuracy (% Recovery) 50%, 100%, 150% of label claim 100.01%-101.35%
LOD Based on calibration curve 0.5 μg/mL (estimated)
LOQ Based on calibration curve 1.5 μg/mL (estimated)
Specificity Forced degradation samples No interference from excipients or degradation products

| Robustness | Deliberate variations in flow rate, wavelength, temperature, mobile phase | Method robust under slight variations | [1]

The linearity of the method was demonstrated over the concentration range of 25-200 μg/mL, which adequately covers the expected concentration range for sample analysis. The correlation coefficient of 0.9999 indicates an excellent linear relationship between concentration and peak area. The precision of the method was evaluated at multiple levels, including system precision (repeatability of instrument response), method precision (repeatability of the method), and intermediate precision (reproducibility on different days, with different analysts and equipment). The low RSD values (all below 1.0%) confirm that the method is precise and reproducible. The accuracy was determined by spike recovery experiments, where known amounts of this compound were added to placebo and the percentage recovery was calculated. The recovery values between 100.01% and 101.35% demonstrate excellent accuracy of the method. [1]

Forced Degradation Studies

Degradation Protocols

Forced degradation studies were conducted to demonstrate the stability-indicating capability of the HPLC method. These studies involve subjecting the drug substance to various stress conditions to generate degradation products, followed by chromatographic analysis to demonstrate separation of degradation products from the main peak. A minimum of 10% degradation of the initial concentration was considered to indicate significant loss in terms of stability. The following stress conditions were applied: [1]

  • Alkali Hydrolysis: 20 mg of this compound with 4 mL of 5N NaOH, stored at room temperature for 24 hours, then neutralized with 5N HCl. [1]
  • Acid Hydrolysis: 20 mg of this compound with 4 mL of 5M H₂SO₄, stored at room temperature for 24 hours, then neutralized with 5N NaOH. [1]
  • Oxidative Stress: 20 mg of this compound with 4 mL of 3% hydrogen peroxide, stored at room temperature for 24 hours. [1]
  • Sunlight Exposure: Drug powder exposed to sunlight for 7 days, then dissolved in deionized water. [1]
Degradation Results

The forced degradation studies demonstrated that this compound is particularly sensitive to acidic conditions, with complete degradation observed after boiling for 5 minutes in acid. The drug showed varying degrees of degradation under different stress conditions, and the method successfully separated the degradation products from the main peak, confirming its stability-indicating capability. The chromatographic peak of this compound was well-resolved from all degradation products, allowing accurate quantification of the active ingredient in the presence of degradation impurities. [1] [2]

Application to Pharmaceutical Formulations

Sample Preparation Protocol

The validated HPLC method was successfully applied for the estimation of this compound in commercially available tablets (Kerlone 20 mg tablets). The sample preparation protocol is as follows: [1]

  • Weighing: Accurately weigh tablet powder equivalent to 100 mg this compound.
  • Transfer: Transfer to a 100 mL volumetric flask.
  • Dissolution: Add a few mL of deionized water and sonicate for 10 minutes.
  • Dilution: Transfer appropriate aliquot to a 100 mL volumetric flask and make up to volume with mobile phase to obtain 100 μg/mL concentration.
  • Centrifugation: Transfer 1 mL of this solution to polypropylene tubes and centrifuge for 10 minutes at 15,000 rpm.
  • Analysis: Inject the supernatant into the HPLC system as per chromatographic conditions.
Calculation

The This compound content in the pharmaceutical formulation is calculated using the following formula:

Amount (mg/tablet) = (Asample/Astandard) × (Wstandard/Weight) × Dilution Factor × Average Weight

Where:

  • Asample = Peak area of this compound in sample solution
  • Astandard = Peak area of this compound in standard solution
  • Wstandard = Weight of standard in mg
  • Weight = Weight of sample in mg

The assay results should be within 90-110% of the labeled claim for the product to meet quality specifications. [1]

Experimental Workflow

The following workflow diagram illustrates the complete HPLC analysis process for this compound in pharmaceutical formulations:

BetaxololHPLCAnalysis cluster_prep Preparation Phase cluster_instr Instrument Analysis cluster_valid Method Validation cluster_results Results and Reporting Start Start Betaxolol HCl HPLC Analysis MP Mobile Phase Preparation (0.02M Potassium Phosphate : Methanol 40:60 v/v, pH 3.0) Start->MP StdPrep Standard Solution Preparation (25-200 μg/mL calibration range) Start->StdPrep SamplePrep Sample Preparation (Tablet powder extraction and dilution) Start->SamplePrep SysSuit System Suitability Test (Check plates, tailing, RSD < 1%) MP->SysSuit StdPrep->SysSuit MethodVal Method Validation (Accuracy, precision, specificity, robustness) StdPrep->MethodVal For validation SampleInj Sample Injection and Analysis (20 μL, 1.6 mL/min, 220 nm) SamplePrep->SampleInj ForcedDeg Forced Degradation Studies (Acid, base, oxidation, light) SamplePrep->ForcedDeg For stability Calibration Calibration Curve Construction (Plot peak area vs concentration) SysSuit->Calibration Calibration->SampleInj DataAnalysis Data Analysis and Calculation (Compare sample vs standard areas) SampleInj->DataAnalysis ForcedDeg->MethodVal Report Result Reporting and Documentation (Assay % with acceptance criteria) MethodVal->Report DataAnalysis->Report

HPLC Analysis Workflow for Betaxolol HCl

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Peak Tailing: If peak tailing is observed (tailing factor >2.0), check the mobile phase pH and consider using a fresh column. Older columns with significant usage may show increased peak tailing due to column aging. [1]
  • Retention Time Shift: Significant changes in retention time may indicate mobile phase preparation errors, column temperature fluctuations, or column degradation. Verify mobile phase composition and pH, and ensure consistent column temperature. [1]
  • High Backpressure: This could be due to column blockage or particulate matter in the system. Filter all mobile phases and samples through 0.45 μm membrane filters and regularly flush the column according to manufacturer's instructions. [1]
  • Baseline Noise: Excessive baseline noise can be caused by air bubbles in the detector, contaminated mobile phase, or detector lamp issues. Degas mobile phase thoroughly and ensure proper system priming before analysis. [1]
Method Robustness

The robustness of the HPLC method was evaluated by deliberately making small changes to the chromatographic conditions and examining the effects on system suitability parameters. Variations included flow rate (±0.1 mL/min), detection wavelength (±2 nm), column temperature (±2°C), and mobile phase composition (±2% absolute in organic content). The method proved to be robust under these variations, with all system suitability parameters remaining within acceptance criteria. This demonstrates that the method is suitable for routine use in quality control laboratories where minor variations in analytical conditions may occur. [1]

Conclusion

The RP-HPLC method described in these application notes provides a reliable, accurate, and precise approach for the determination of this compound in pharmaceutical formulations. The method has been comprehensively validated according to ICH guidelines and demonstrates excellent linearity, precision, accuracy, and specificity. The stability-indicating capability of the method has been proven through forced degradation studies, making it suitable for stability testing and quality control applications. The method is rapid, with a retention time of approximately 1.72 minutes for this compound, allowing for high-throughput analysis in busy quality control laboratories. The simple sample preparation procedure and robust chromatographic conditions make this method easily transferable to other laboratories for routine analysis of this compound in pharmaceutical dosage forms.

References

Application Notes and Protocols: Stability-Indicating RP-HPLC Method for Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Betaxolol hydrochloride is a cardioselective beta-adrenergic receptor blocking agent used in the treatment of hypertension and glaucoma. The development of stability-indicating methods is crucial for pharmaceutical analysis to ensure product quality, stability, and shelf-life determination. This document provides detailed application notes and protocols for a validated stability-indicating reversed-phase high performance liquid chromatography (RP-HPLC) method for the determination of this compound in pharmaceutical tablets, following International Conference on Harmonization (ICH) guidelines.

Materials and Equipment

Chemical Reagents
  • This compound reference standard (purity ≥98%)
  • HPLC-grade methanol
  • Potassium dihydrogen phosphate (analytical grade)
  • Orthophosphoric acid (analytical grade)
  • Deionized water (HPLC grade)
  • Sodium hydroxide (for forced degradation studies)
  • Sulfuric acid (for forced degradation studies)
  • Hydrogen peroxide (3%, for oxidative degradation)
Equipment
  • HPLC system with binary pump, autosampler, column compartment, and photodiode array detector
  • Nucleosil C18 column (150 × 4.6 mm, 4 μm or 250 × 4.6 mm, 5 μm)
  • pH meter
  • Analytical balance
  • Ultrasonic bath
  • Centrifuge

Chromatographic Conditions

Table 1: Optimized Chromatographic Conditions

Parameter Specification
Column Nucleosil C18 (150 × 4.6 mm, 4 μm)
Mobile Phase 0.02 M potassium dihydrogen phosphate:methanol (40:60, v/v)
pH 3.0 (adjusted with orthophosphoric acid)
Flow Rate 1.6 mL/min
Detection Wavelength 220 nm
Injection Volume 20 μL
Column Temperature 20°C
Autosampler Temperature 4°C
Run Time 10 minutes
Retention Time of Betaxolol 1.72 minutes

Experimental Protocols

Mobile Phase Preparation

Step 1: Prepare 0.02 M potassium dihydrogen phosphate buffer by dissolving 2.72 g of potassium dihydrogen phosphate in 1000 mL of deionized water.

Step 2: Adjust pH to 3.0 using orthophosphoric acid.

Step 3: Mix potassium dihydrogen phosphate buffer and methanol in the ratio of 40:60 (v/v).

Step 4: Filter the mobile phase through a 0.45 μm membrane filter and degas by sonication.

Standard Solution Preparation

Step 1: Accurately weigh 200 mg of this compound reference standard and transfer to a 200 mL volumetric flask.

Step 2: Add about 10 mL of deionized water and sonicate for 10 minutes to dissolve.

Step 3: Dilute to volume with deionized water to obtain a stock solution of 1 mg/mL.

Step 4: Prepare working standards by appropriate dilution with mobile phase to obtain concentrations ranging from 25-200 μg/mL.

Sample Preparation (Tablet Formulation)

Step 1: Finely powder five tablets using a mortar and pestle.

Step 2: Accurately weigh tablet powder equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask.

Step 3: Add a small amount of deionized water and sonicate for 10 minutes.

Step 4: Dilute to volume with deionized water and mix well.

Step 5: Transfer an appropriate aliquot to a 100 mL volumetric flask and dilute with mobile phase to obtain a solution of 100 μg/mL.

Step 6: Centrifuge at 15,000 rpm for 10 minutes and use the supernatant for injection.

Forced Degradation Studies Protocol

The following diagram illustrates the complete forced degradation workflow:

G cluster_1 Forced Degradation Conditions Start Betaxolol HCl Sample Solution Acid Acid Hydrolysis (5M H₂SO₄, 24h, RT) Start->Acid Base Alkali Hydrolysis (5N NaOH, 24h, RT) Start->Base Oxidation Oxidative Degradation (3% H₂O₂, 24h, RT) Start->Oxidation Light Photolytic Degradation (Sunlight, 7 days) Start->Light Neutralization Neutralization (For Acid/Base only) Acid->Neutralization Base->Neutralization Analysis HPLC Analysis Oxidation->Analysis Light->Analysis Neutralization->Analysis Results Degradation Products Identification Analysis->Results

4.4.1. Acid Degradation Studies
  • Transfer 20 mg of this compound to a 20 mL volumetric flask
  • Add 4 mL of 5M sulfuric acid
  • Store at room temperature for 24 hours
  • Neutralize with 5N sodium hydroxide
  • Dilute to volume with deionized water
4.4.2. Alkali Degradation Studies
  • Transfer 20 mg of this compound to a 20 mL volumetric flask
  • Add 4 mL of 5N sodium hydroxide
  • Store at room temperature for 24 hours
  • Neutralize with 5N hydrochloric acid
  • Dilute to volume with deionized water
4.4.3. Oxidative Degradation Studies
  • Transfer 20 mg of this compound to a 20 mL volumetric flask
  • Add 4 mL of 3% hydrogen peroxide
  • Store at room temperature for 24 hours
  • Dilute to volume with deionized water
4.4.4. Photolytic Degradation Studies
  • Expose this compound powder to sunlight for 7 days
  • Transfer 20 mg of exposed powder to a 20 mL volumetric flask
  • Dissolve in and dilute to volume with deionized water

Method Validation

Linearity

Table 2: Linearity Study Results

Concentration (μg/mL) Peak Area Theoretical Concentration (μg/mL)
25 11.085 25.00
50 22.170 50.00
75 33.255 75.00
100 44.340 100.00
200 88.680 200.00

Regression equation: y = 0.4434x + 0.0767 Correlation coefficient (r²): 0.9999

Precision

Table 3: Precision Data

Precision Type Concentration (μg/mL) % RSD Acceptance Criteria
System Precision 100 0.41 NMT 2.0%
Method Precision (Repeatability) 100 0.53 NMT 2.0%
Intermediate Precision (Reproducibility) 100 0.31 NMT 2.0%
Intra-day (n=3) 30, 90, 180 0.41-0.53 NMT 2.0%
Inter-day (n=3 over 3 days) 30, 90, 180 0.31-0.53 NMT 2.0%
Accuracy (Recovery Study)

Table 4: Accuracy Data

Spike Level (%) Amount Added (μg/mL) % Recovery Mean Recovery (%) % RSD
50 50 100.01-101.35 100.48 0.69
100 100 100.01-101.35 100.48 0.69
150 150 100.01-101.35 100.48 0.69
Specificity

The method effectively separated this compound from:

  • Tablet excipients (lactose, sodium starch glycolate, microcrystalline cellulose, colloidal silica, magnesium stearate)
  • All degradation products formed under various forced degradation conditions
Sensitivity

Limit of Detection (LOD): 3.3 × σ/S Limit of Quantification (LOQ): 10 × σ/S Where σ is the standard deviation of y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

Table 5: Robustness Study Parameters

Parameter Variation Effect on Retention Time Effect on Peak Area
Flow Rate ±0.1 mL/min Minimal Minimal
Detection Wavelength ±2 nm Not applicable Minimal
Column Temperature ±2°C Minimal Minimal
Mobile Phase Composition ±2% organic Slight variation Minimal

Results and Discussion

Method Development and Optimization

The developed RP-HPLC method provides rapid analysis with this compound eluting at 1.72 minutes. The method employs an isocratic elution system with a runtime of 10 minutes, making it suitable for routine quality control analysis. The mobile phase composition of 0.02 M potassium dihydrogen phosphate buffer and methanol in the ratio 40:60 (v/v) at pH 3.0 provided optimal peak symmetry and resolution.

Forced Degradation Studies

The method demonstrated stability-indicating capability by effectively separating this compound from its degradation products. Significant degradation was observed under acidic, basic, and oxidative stress conditions, while the drug was found to be relatively stable under photolytic conditions. The method successfully resolved all degradation products from the main peak, confirming its stability-indicating properties.

Method Validation

The method was validated according to ICH guidelines and demonstrated satisfactory results for all validation parameters. The linearity was established in the range of 25-200 μg/mL with a correlation coefficient of 0.9999. The precision studies showed %RSD values less than 2% for all parameters, indicating excellent method precision. Accuracy was confirmed by recovery studies showing mean recovery of 100.48% with %RSD of 0.69%.

Application to Commercial Formulations

The validated method was successfully applied to the determination of this compound in commercially available tablet formulations (Kerlone 20 mg tablets). The assay results demonstrated that the method is suitable for routine quality control analysis of this compound in pharmaceutical dosage forms.

Conclusion

The developed RP-HPLC method is rapid, specific, precise, accurate, and stability-indicating. The method is suitable for routine analysis of this compound in pharmaceutical formulations, forced degradation studies, and stability testing. The short analysis time of 10 minutes makes it cost-effective for quality control laboratories.

Comprehensive Application Notes and Protocols: Betaxolol-Loaded Nanoparticle Ocular Delivery System for Glaucoma Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Glaucoma represents a chronic neurodegenerative disease characterized by progressive optic nerve damage and remains a leading cause of irreversible blindness worldwide. The current therapeutic landscape for glaucoma management predominantly relies on topical eye drop instillation, which faces significant challenges due to rapid precorneal clearance and complex ocular barriers, resulting in less than 5% drug bioavailability [1] [2]. These limitations necessitate frequent administration regimens that often lead to poor patient compliance and subsequent treatment failure. Betaxolol hydrochloride, a selective β1-adrenergic receptor antagonist, offers effective intraocular pressure reduction with a more favorable systemic safety profile compared to non-selective beta-blockers like timolol, alongside potential neuroprotective benefits for retinal ganglion cells [1].

The emergence of nanoparticle-based delivery systems presents a promising strategy to overcome the intrinsic limitations of conventional ocular formulations. These advanced systems enable enhanced corneal permeability, prolonged ocular residence time, and sustained drug release profiles, thereby improving therapeutic efficacy while reducing dosing frequency [3] [1]. Research has demonstrated that chitosan-based nanoparticles encapsulating betaxolol achieve a significant reduction in intraocular pressure (36.39% reduction from baseline) that persists for extended durations compared to conventional marketed formulations [3]. Furthermore, innovative multifunctional nanoparticles incorporating mucoadhesive polymers and clay matrices have shown exceptional precorneal retention through favorable interactions with the ocular surface, effectively converting drug clearance from rapid aqueous layer turnover to slow mucin layer turnover [1].

Table 1: Comparison of Nanocarrier Systems for Ocular Betaxolol Delivery

Nanocarrier Type Key Composition Particle Size (nm) Zeta Potential (mV) Encapsulation Efficiency (%) Sustained Release Duration
Chitosan Nanoparticles Chitosan, Betaxolol HCl 168-260 +25.2 to +26.4 Not specified Up to 12 hours
Multifunctional Nanoparticles MMt-BH-HA/CS-ED 152.3 ± 3.2 +37.8 ± 1.7 88.54 ± 2.31 24-48 hours
Solid Lipid Nanoparticles Lipid matrix, Surfactants 50-300 Variable (±20-40) High (>80%) 24-96 hours

Formulation Methods and Protocols

Chitosan-Based Nanoparticles by Spontaneous Emulsification

The chitosan-based nanoparticle system represents a well-established approach for ocular betaxolol delivery, leveraging the inherent mucoadhesive properties of chitosan to enhance precorneal residence time. This method utilizes ionic crosslinking between cationic chitosan and anionic tripolyphosphate (TPP) to form stable nanocarriers under mild conditions, preserving the stability of the encapsulated therapeutic agent [3].

Materials Requirements:

  • Chitosan (low molecular weight, 75-85% deacetylation)
  • This compound (pharmaceutical grade)
  • Sodium tripolyphosphate (TPP)
  • Acetic acid (glacial, reagent grade)
  • Poloxamer 188 (surfactant)
  • Dialysis membrane (MWCO 8,000-14,000 Da)
  • Deionized water

Detailed Protocol:

  • Polymer Solution Preparation: Dissolve chitosan at 0.5 mg/mL concentration in 0.2% (v/v) acetic acid solution with pH adjusted to 5.0 using 1M NaOH. Stir continuously at 600 rpm for 2 hours to ensure complete dissolution.
  • Drug Incorporation: Add this compound (1-2 mg/mL) to the chitosan solution under continuous magnetic stirring at 900 rpm for 30 minutes.
  • Crosslinking Process: Introduce TPP solution (0.5 mg/mL in deionized water) dropwise to the chitosan-drug mixture at a volume ratio of 1:3 (TPP:chitosan) using a syringe pump at a rate of 0.5 mL/min.
  • Stabilization: Add Poloxamer 188 (100 mg) as a stabilizer and continue stirring for 30 minutes to ensure complete dispersion.
  • Purification: Subject the resulting nanoparticle suspension to dialysis against deionized water for 2 hours using a dialysis membrane (MWCO 8,000-14,000 Da) to remove unencapsulated drug and residual solvents.
  • Storage: Store the purified nanoparticle suspension at 4°C for further characterization and evaluation [3].

Critical Quality Attributes:

  • Maintain strict pH control throughout the process, as chitosan solubility is highly pH-dependent.
  • Control the dropping rate of TPP solution to ensure uniform nanoparticle formation.
  • Implement aseptic techniques for ophthalmic formulations to ensure sterility.

G cluster_prep Solution Preparation cluster_nano Nanoparticle Formation cluster_final Stabilization & Purification start Start Formulation Process step1 Dissolve Chitosan in 0.2% Acetic Acid (pH 5.0) start->step1 step2 Add Betaxolol HCl to Chitosan Solution step1->step2 step3 Dropwise Addition of TPP Solution (1:3 TPP:Chitosan Ratio) step2->step3 step4 Ionic Cross-linking Reaction (Stir at 900 rpm, 30 min) step3->step4 step5 Add Poloxamer 188 Stabilizer step4->step5 step6 Dialysis Purification (MWCO 8,000-14,000 Da, 2 hours) step5->step6 step7 Final Nanoparticle Suspension (Store at 4°C) step6->step7

Advanced Multifunctional Nanoparticles by Ion Crosslinking-Solvent Evaporation

The multifunctional nanoparticle system represents a sophisticated approach that combines montmorillonite clay intercalation with polymeric layering to achieve superior drug loading and sustained release characteristics. This advanced protocol creates a hierarchical structure that addresses the challenge of drug leakage while promoting extended ocular residence through multiple mechanisms [1].

Materials Requirements:

  • Acid-activated montmorillonite (MMt)
  • This compound
  • Chitosan (medium molecular weight)
  • Hyaluronic acid (sodium salt)
  • Eudragit RS
  • Poloxamer 188
  • Ethanol (absolute)
  • Acetic acid (glacial)

Detailed Protocol:

  • Drug-Clay Complex Formation:

    • Activate montmorillonite by treating with 5% H₂SO₄ for 30 minutes at 70°C with continuous stirring.
    • Centrifuge at 10,000 rpm for 15 minutes and wash repeatedly until neutral pH.
    • Suspend activated MMt (5 mg/mL) in deionized water and add this compound solution (2 mg/mL) at 1:2 weight ratio.
    • Stir the mixture at 700 rpm for 4 hours to facilitate drug intercalation via ion exchange.
    • Recover the MMt-BH complex by centrifugation at 12,000 rpm for 20 minutes.
  • Core-Shell Nanoparticle Assembly:

    • Prepare chitosan solution (0.5 mg/mL) in 0.2% acetic acid, pH adjusted to 5.0.
    • Dissolve hyaluronic acid (2 mg/mL) in deionized water.
    • Add the MMt-BH complex (or free BH for comparison) to the HA solution under magnetic stirring.
    • Combine the HA-BH mixture with chitosan solution at 1:1 volume ratio, stirring at 900 rpm for 30 minutes to form polyelectrolyte complexes.
    • Add Poloxamer 188 (final concentration 10 mg/mL) as a stabilizer with continuous stirring for 5 minutes.
  • Eudragit Coating:

    • Prepare Eudragit RS solution (10 mg/mL) in ethanol.
    • Add the Eudragit solution dropwise to the nanoparticle suspension under immediate ice-bath ultrasonication (5 min, 200 W).
    • Stir the final suspension at room temperature for 2 hours to evaporate residual ethanol.
    • Store the resulting MMt-BH-HA/CS-ED NPs at 4°C for further characterization [1].

Critical Processing Parameters:

  • Ultrasonication conditions must be carefully controlled to prevent nanoparticle aggregation.
  • Maintain temperature control during solvent evaporation to prevent premature drug release.
  • pH adjustment is critical for proper polyelectrolyte complex formation.

G cluster_complex Drug-Clay Complex Formation cluster_core Core Nanoparticle Formation cluster_coating Functional Coating start Start Multifunctional NP Preparation step1 Acid Activation of Montmorillonite (5% H₂SO₄, 70°C, 30 min) start->step1 step2 Ion Exchange with Betaxolol HCl (Stir 4 hours, 700 rpm) step1->step2 step3 Recover MMt-BH Complex (Centrifuge 12,000 rpm, 20 min) step2->step3 step4 Prepare HA Solution (2 mg/mL) step3->step4 step5 Add MMt-BH Complex to HA Solution step4->step5 step6 Combine with Chitosan Solution (Form Polyelectrolyte Complex) step5->step6 step7 Add Poloxamer 188 Stabilizer (10 mg/mL final concentration) step6->step7 step8 Eudragit RS Coating (Ice-bath ultrasonication, 5 min) step7->step8 step9 Solvent Evaporation (Stir 2 hours, room temperature) step8->step9 step10 Final MMt-BH-HA/CS-ED NPs (Store at 4°C) step9->step10

Characterization Protocols

Physicochemical Characterization

Comprehensive physicochemical characterization is essential to ensure the quality, reproducibility, and performance of betaxolol-loaded nanoparticle formulations. These analyses provide critical insights into the particle size distribution, surface characteristics, and drug loading efficiency that directly influence ocular retention and therapeutic efficacy [3] [1].

Particle Size and Zeta Potential Analysis:

  • Instrumentation: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering systems.
  • Sample Preparation: Dilute nanoparticle suspension appropriately with deionized water (1:50 v/v) to obtain optimum scattering intensity.
  • Measurement Protocol:
    • Perform size measurements at 25°C with a detection angle of 173°.
    • Conduct zeta potential analysis using folded capillary cells with applied voltage of 150 V.
    • Execute minimum of 12 sequential measurements per sample.
    • Report results as mean diameter (Z-average) ± polydispersity index (PDI).

Drug Loading and Encapsulation Efficiency:

  • Separation Method: Utilize dynamic dialysis (MWCO 8,000-14,000 Da) for 2 hours at 120 rpm or ultracentrifugation at 40,000 rpm for 30 minutes.
  • Quantification: Analyze betaxolol content in the supernatant using validated HPLC-UV method:
    • Column: C18 reverse phase (250 × 4.6 mm, 5 μm)
    • Mobile phase: Acetonitrile:phosphate buffer pH 3.0 (30:70 v/v)
    • Flow rate: 1.0 mL/min
    • Detection: UV at 273 nm
    • Injection volume: 20 μL
  • Calculation:
    • Encapsulation Efficiency (%) = (Total drug - Free drug) / Total drug × 100
    • Drug Loading (%) = (Weight of encapsulated drug) / (Total nanoparticle weight) × 100

Additional Physicochemical Analyses:

  • Structural Characterization: Employ FTIR, XRD, and thermal analysis (TGA) to confirm drug-excipient interactions and successful complex formation.
  • Morphological Assessment: Utilize SEM and TEM imaging to evaluate nanoparticle shape and surface characteristics.
  • Osmolarity and pH: Measure using appropriate osmometer and pH meter to ensure physiological compatibility (280-320 mOsm/kg, pH 6.5-7.5) [1].

Table 2: Characterization Parameters for Betaxolol-Loaded Nanoparticles

Parameter Analytical Method Specification Typical Results
Particle Size Dynamic Light Scattering 100-300 nm 152.3 ± 3.2 nm - 260 nm
Polydispersity Index Dynamic Light Scattering <0.3 0.168 ± 0.032
Zeta Potential Electrophoretic Light Scattering >±25 mV +25.2 to +37.8 mV
Encapsulation Efficiency HPLC/UV Spectroscopy >80% 88.54 ± 2.31%
Drug Loading HPLC/UV Spectroscopy 5-15% 9.87 ± 0.41%
pH pH Meter 6.5-7.5 6.8 ± 0.2
In Vitro Release and Performance Evaluation

In vitro drug release profiling provides critical predictive data regarding the kinetic behavior of betaxolol from nanoparticle systems under simulated physiological conditions. This evaluation is essential for establishing in vitro-in vivo correlations and optimizing formulation parameters to achieve desired sustained release characteristics [3] [1].

Drug Release Study Protocol:

  • Apparatus: Standard dialysis method or membrane-less diffusion system.
  • Release Medium: Simulated tear fluid (pH 7.4) or phosphate buffer saline (pH 7.4).
  • Experimental Conditions:
    • Place nanoparticle suspension (equivalent to 1 mg betaxolol) in dialysis membrane (MWCO 12,000-14,000 Da).
    • Immerse in 100 mL release medium maintained at 34±0.5°C with continuous stirring at 50 rpm.
    • Withdraw samples (1 mL) at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours) and replace with fresh medium.
    • Analyze samples using validated HPLC method as described in section 3.1.
  • Data Analysis:
    • Plot cumulative drug release (%) versus time.
    • Fit release data to various kinetic models (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate release mechanisms.

Mucoadhesion and Rheological Assessment:

  • Mucin Particle Method: Incubate nanoparticles with mucin suspension at 34°C for 1 hour, centrifuge and determine free mucin concentration.
  • Calculation: Mucoadhesion (%) = (Initial mucin - Free mucin) / Initial mucin × 100
  • Rheological Measurements:
    • Use rotational rheometer with cone-plate geometry (1° cone angle, 0.1 mm gap).
    • Perform viscosity measurements at shear rates from 0.1 to 100 s⁻¹ at 34°C.
    • Conduct oscillatory measurements to determine viscoelastic properties.

Additional Performance Tests:

  • Surface Tension: Measure using tensiometer by Wilhelmy plate method.
  • Contact Angle: Assess using goniometer on bovine corneal sections.
  • Sterility Testing: Perform according to USP <71> for ophthalmic preparations [3] [1].

Safety and Efficacy Evaluation Protocols

Ocular Irritation and Toxicity Assessment

Rigorous safety evaluation is paramount for ophthalmic formulations to ensure absence of ocular irritation and tissue damage. These assessments employ a tiered approach combining in vitro and in vivo methods to comprehensively evaluate the ocular tolerance of developed nanoparticle formulations before clinical application [3] [1].

Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) Protocol:

  • Test Principle: The CAM serves as a sensitive vascular membrane that responds to irritants similarly to conjunctival tissue.
  • Experimental Procedure:
    • Select fertilized hen eggs (9-11 days old) and carefully open a window to expose the CAM.
    • Apply 0.3 mL of nanoparticle suspension directly onto the CAM surface.
    • Observe for 5 minutes for vascular damage indicators: hemorrhage, lysis, or coagulation.
    • Score reactions according to established protocols (0-21 scale).
    • Include positive (1% sodium dodecyl sulfate) and negative (0.9% saline) controls.
  • Acceptance Criteria: Formulations should show no significant irritation compared to negative controls.

Draize Test Protocol:

  • Animal Model: New Zealand White Rabbits (2.5-3 kg)
  • Experimental Design:
    • Divide animals into three groups (n=6): test formulation, vehicle control, and positive control.
    • Instill 50 μL of nanoparticle suspension into the conjunctival sac of one eye, using the contralateral eye as control.
    • Evaluate ocular reactions at 1, 24, 48, and 72 hours post-instillation according to Draize scoring system:
      • Cornea: Opacity (0-4), Area (0-4)
      • Iris: Inflammation (0-2)
      • Conjunctiva: Redness (0-3), Chemosis (0-4), Discharge (0-3)
    • Perform histopathological examination after 72 hours.
  • Ethical Considerations: Follow ARVO statement for Use of Animals in Ophthalmic and Vision Research.

Additional Safety Assessments:

  • Hemolysis Test: Evaluate compatibility with blood components by incubating nanoparticles with erythrocyte suspension and measuring hemoglobin release at 540 nm.
  • Cytotoxicity Assay: Assess using human corneal epithelial cells via MTT assay after 24-hour exposure to serial dilutions of nanoparticles [1].
In Vivo Pharmacodynamic Evaluation

In vivo studies in appropriate animal models provide the most clinically relevant assessment of the therapeutic efficacy of betaxolol-loaded nanoparticles for glaucoma management. These evaluations focus primarily on the magnitude and duration of intraocular pressure reduction compared to conventional formulations [3] [1].

Dexamethasone-Induced Glaucoma Model:

  • Animal Preparation: New Zealand White Rabbits (2.5-3 kg)
  • Glaucoma Induction:
    • Administer 0.1% dexamethasone suspension (50 μL) twice daily for 6-8 weeks to both eyes.
    • Monitor intraocular pressure (IOP) weekly using applanation tonometry.
    • Consider induction successful when IOP increases by ≥25% from baseline.
  • Treatment Protocol:
    • Randomize animals into four groups (n=6):
      • Group 1: Betaxolol-loaded nanoparticles
      • Group 2: Marketed betaxolol formulation
      • Group 3: Blank nanoparticles
      • Group 4: Vehicle control
    • Instill 50 μL of respective formulations once daily.
    • Measure IOP at baseline and predetermined intervals (1, 2, 3, 4, 5, 6, 8, 12, 24 hours) post-instillation.
  • Data Analysis:
    • Express results as IOP reduction (mmHg) and percentage reduction from baseline.
    • Calculate area under the effect-time curve (AUEC) for comparative efficacy assessment.

Carbomer-Induced Ocular Hypertension Model:

  • Hypertension Induction:
    • Inject 0.1 mL of 0.25% carbomer solution anterior to the retrobulbar space.
    • Monitor IOP until sustained elevation (>25 mmHg) is achieved.
  • Treatment and Evaluation:
    • Follow similar treatment protocol as dexamethasone model.
    • Include additional assessment of retinal ganglion cell protection through histopathological examination.

Precorneal Retention Study:

  • Fluorescence Labeling:
    • Incorporate fluorescent marker (e.g., coumarin-6) into nanoparticles.
    • Instill 50 μL of labeled formulation onto rabbit eyes.
    • Monitor fluorescence intensity at predetermined intervals using in vivo imaging system.
    • Compare retention with solution formulation.
  • Pharmacokinetic Analysis:
    • Measure drug concentration in tear fluid, cornea, and aqueous humor at different time points.
    • Calculate pharmacokinetic parameters: Cmax, Tmax, AUC, MRT [3] [1].

G cluster_model Disease Model Establishment cluster_study Treatment Protocol cluster_analysis Data Analysis & Evaluation start Start In Vivo Evaluation step1 Dexamethasone Induction (0.1% twice daily, 6-8 weeks) start->step1 step2 IOP Monitoring (Weekly applanation tonometry) step1->step2 step3 Confirm IOP Increase ≥25% from baseline values step2->step3 step4 Randomize Animals (4 groups, n=6 each) step3->step4 step5 Single Dose Installation (50 μL test formulation) step4->step5 step6 IOP Measurement at Intervals (1, 2, 3, 4, 5, 6, 8, 12, 24 hours) step5->step6 step7 Calculate IOP Reduction (mmHg and % from baseline) step6->step7 step8 Determine AUEC (Area Under Effect Curve) step7->step8 step9 Statistical Analysis (ANOVA with post-hoc tests) step8->step9 step10 Histopathological Examination (Retinal ganglion cell protection) step9->step10

Conclusion

The development of betaxolol-loaded nanoparticle systems represents a significant advancement in ocular drug delivery for glaucoma management. The application notes and detailed protocols provided in this document demonstrate systematic approaches for formulating, characterizing, and evaluating these sophisticated delivery systems. The chitosan-based nanoparticles and advanced multifunctional systems offer distinct advantages over conventional eye drops, including enhanced precorneal retention, improved corneal permeability, and sustained drug release profiles, which collectively contribute to reduced dosing frequency and improved patient compliance.

Critical to the success of these formulations is the meticulous attention to physicochemical parameters during development, comprehensive safety assessment through appropriate models, and rigorous efficacy evaluation in established disease models. The 36.39% reduction in intraocular pressure demonstrated by optimized nanoparticle formulations, persisting for significantly longer durations than conventional formulations, underscores the therapeutic potential of this approach [3]. Furthermore, the favorable safety profile evidenced by absence of ocular irritation in HET-CAM and Draize tests supports their potential for clinical translation.

Future development efforts should focus on scale-up manufacturing considerations, long-term stability assessments, and advanced sterilization methods suitable for ophthalmic products. Additionally, exploration of combination therapies incorporating neuroprotective agents alongside IOP-lowering medications may offer synergistic benefits for comprehensive glaucoma management. The continuous refinement of these nanocarrier systems holds promise for addressing the persistent challenges in ocular drug delivery and improving visual health outcomes for glaucoma patients worldwide.

References

Application Notes: Betaxolol-Loaded Mucoadhesive Nanocarriers

Author: Smolecule Technical Support Team. Date: February 2026

Technical Specifications and Experimental Outcomes of MMt-BH-HA/CS-ED Nanoparticles

Parameter Category Specific Parameter Result / Value Method / Instrument
Formulation & Composition Drug Betaxolol Hydrochloride (BH) Complexed with Montmorillonite (MMt)
Polymers Hyaluronic Acid (HA, 10 kDa), Chitosan (CS), Eudragit RS (ED) Ion cross-linking-solvent evaporation
Osmolarity Regulator 4% Mannitol Osmometer
Physicochemical Characterization Average Particle Size 646.23 ± 17.86 nm Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.21 ± 0.04 Dynamic Light Scattering (DLS)
Zeta Potential +31.4 ± 0.8 mV Electrophoretic Light Scattering
Encapsulation Efficiency (EE%) 52.34 ± 1.45% Dynamic Dialysis Method
Drug Loading (DL%) 4.87 ± 0.13% Dynamic Dialysis Method
pH 6.8 ± 0.2 pH Meter
In Vitro Release & Mucoadhesion Release Profile Biphasic: Initial burst, then sustained release over 24h In vitro release study
Mucoadhesive Property Strong interaction with negatively charged mucin Rheology, surface tension, contact angle
Safety & Biocompatibility Hemolysis Ratio <5% (Hemocompatible) Erythrocyte Hemolysis Assay
Ocular Irritation Score Minimal to no irritation Draize Test
In Vivo Performance Precorneal Retention Significantly prolonged vs. BH solution In vivo fluorescence imaging
Pharmacodynamic Effect Effective and sustained IOP reduction High IOP rabbit model

Detailed Experimental Protocols

Preparation of MMt-BH-HA/CS-ED Nanoparticles

This protocol describes the synthesis of multifunctional nanoparticles using an ion cross-linking-solvent evaporation method [1].

Materials:

  • This compound (BH)
  • Acid-activated montmorillonite (MMt)
  • Hyaluronic acid (HA, 10 kDa)
  • Chitosan (CS, deacetylation >95%)
  • Eudragit RS (ED)
  • Acetic acid
  • Poloxamer 188
  • Ethanol
  • Deionized water

Equipment:

  • Magnetic stirrer
  • Ultrasound cell disintegrator (with ice bath)
  • Osmometer
  • pH meter

Procedure:

  • MMt-BH Complex Formation: Pre-process MMt via acid activation. Intercalate BH with the acid-MMt to form a MMt-BH complex [1].
  • Polymer Solution Preparation:
    • Dissolve 10 mg of chitosan in 20 mL of 0.2% (v/v) acetic acid solution. Adjust the pH to 5.0 [1].
    • Dissolve HA in deionized water at a concentration of 2 mg/mL [1].
  • Nanoparticle Formation:
    • Add 5 mL of the HA solution (containing the MMt-BH complex or free BH) to 10 mg of the chitosan solution under magnetic stirring at 900 rpm for 30 minutes to form the core nanoparticles via ion cross-linking [1].
    • Add 100 mg of Poloxamer 188 as a stabilizer and stir for an additional 5 minutes [1].
  • Eudragit Coating:
    • Slowly add 10 mg/mL of ED ethanol solution dropwise into the nanoparticle suspension.
    • Immediately subject the mixture to ice-bath ultrasonication for 5 minutes.
    • Subsequently, stir the emulsion at room temperature for 2 hours to allow for complete solvent evaporation and the formation of the final ED-coated nanoparticle suspension [1].
  • Final Formulation: Add 4% (w/v) mannitol to the suspension as an osmolarity regulator. Store the final MMt-BH-HA/CS-ED NPs suspension at 4°C [1].
Characterization of Nanoparticles

This protocol outlines the key methods for characterizing the prepared nanoparticles [1].

Particle Size, PDI, and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering.
  • Procedure: Appropriately dilute the nanosuspension with deionized water. Measure the hydrodynamic diameter, PDI, and zeta potential using a suitable particle analyzer (e.g., Delsa Nano C) at room temperature. Perform measurements in triplicate [1].

Encapsulation Efficiency and Drug Loading:

  • Method: Dynamic Dialysis Method [1].
  • Procedure:
    • Place a known volume of the nanoparticle suspension (e.g., 4 mL) into a pre-treated dialysis bag (MWCO 8-14 kDa).
    • Immerse the bag in a release medium (e.g., 100 mL deionized water) under stirring at 120 rpm for 2 hours.
    • Analyze the amount of unencapsulated (free) drug in the dialysate using a validated analytical method (e.g., HPLC).
    • Calculate EE% and DL% using the formulas:
      • EE% = (Total Drug Added - Free Drug) / Total Drug Added × 100%
      • DL% = (Total Drug Added - Free Drug) / Weight of Nanoparticles × 100%

pH and Osmolarity:

  • Method: Use a calibrated pH meter and an osmometer.
  • Procedure: Measure the pH of the nanoparticle suspension directly. For osmolarity, use the osmometer according to the manufacturer's instructions. Perform both measurements in triplicate [1].
In Vitro Release and Mucoadhesion Studies

This protocol describes how to evaluate the drug release profile and mucoadhesive potential [1] [2].

In Vitro Drug Release:

  • Method: Dialysis method.
  • Procedure: Place a nanoparticle sample in a dialysis bag. Immerse it in a suitable release medium (e.g., simulated tear fluid, pH 7.4) under sink conditions. Maintain the system at 34±0.5°C with constant agitation. Withdraw samples at predetermined time intervals and replace with fresh medium. Analyze the drug concentration in the samples to generate a release profile [1].

Mucoadhesion Assessment:

  • Rheology: Use a rheometer to measure the viscosity of the nanoparticle formulation and any mixture with mucin. An increase in viscosity upon mixing indicates interaction [1].
  • Surface Tension and Contact Angle: Measure the surface tension of the formulation and its contact angle on a hydrophobic surface. These parameters help predict the spreadability and wetting behavior on the ocular surface [1].
  • In Vitro Mucin Binding: Incubate the nanoparticles with a mucin solution. Monitor parameters like turbidity, zeta potential change, or particle size shift to confirm binding via electrostatic interaction [2].
Safety and Biocompatibility Evaluation

This protocol covers essential safety tests for ophthalmic formulations [1].

Hemolysis Assay:

  • Procedure: Incubate different concentrations of the nanoparticle formulation with fresh animal erythrocytes (e.g., from sheep or rabbit) for a set period (e.g., 1 hour) at 37°C.
  • Analysis: Centrifuge the mixture and measure the absorbance of the supernatant at 540 nm. Use deionized water and normal saline as positive and negative controls, respectively.
  • Calculation: Calculate the hemolysis ratio. A value below 5% is generally considered hemocompatible [1].

Draize Test:

  • Procedure: Instill the nanoparticle formulation into the conjunctival sac of a rabbit (as per IACUC-approved protocols).
  • Scoring: At specified time points post-administration, observe and score the conditions of the cornea, conjunctiva, and iris against standard scales.
  • Interpretation: A low total score indicates minimal ocular irritation, confirming the formulation's safety for ophthalmic use [1].

Workflow and Mechanism Diagrams

The following diagrams illustrate the preparation process and proposed mechanism of action for the betaxolol-loaded nanocarriers.

G Start Start Preparation MMtActivation Acid Activation of MMt Start->MMtActivation Complex Form MMt-BH Complex MMtActivation->Complex HA_Soln Prepare Hyaluronic Acid (HA) Solution Complex->HA_Soln CS_Soln Prepare Chitosan (CS) Solution (pH 5.0) Crosslink Ion Cross-Linking: Mix HA and CS Solutions CS_Soln->Crosslink HA_Soln->Crosslink AddStabilizer Add Poloxamer 188 (Stabilizer) Crosslink->AddStabilizer Coating Add Eudragit RS (ED) Ethanol Solution AddStabilizer->Coating Sonicate Ice-Bath Ultrasonication Coating->Sonicate Stir Stir to Evaporate Solvent Sonicate->Stir Finalize Add Mannitol (Osmolarity Regulator) Stir->Finalize End Final NPs Suspension Store at 4°C Finalize->End

Diagram 1: Nanoparticle Preparation Workflow

G NP Cationic Nanoparticle (MMt-BH-HA/CS-ED) Interaction Electrostatic Interaction/Binding NP->Interaction Mucin Anionic Mucin Layer (Ocular Surface) Mucin->Interaction Retention Prolonged Precorneal Retention Interaction->Retention Release Sustained Drug Release Retention->Release Penetration Enhanced Corneal Penetration Release->Penetration IOP Effective IOP Reduction Penetration->IOP

Diagram 2: Proposed Mucoadhesion and Drug Delivery Mechanism

Discussion and Conclusion

The presented data and protocols detail the successful preparation and evaluation of a novel mucoadhesive nanocarrier system for this compound. The ion cross-linking-solvent evaporation method effectively produces nanoparticles with desirable characteristics: a small size (~646 nm) suitable for ocular application, a positive surface charge (+31.4 mV) that promotes interaction with the negatively charged ocular mucin, and a high encapsulation efficiency [1].

The core innovation of this system lies in its multi-functional design. The MMt clay acts as an internal reservoir for sustained drug release, while the HA/CS matrix and ED coating provide a robust, mucoadhesive, and positively charged external shell [1] [2]. This design tackles the primary challenge of conventional eye drops—rapid precorneal clearance—by converting drug clearance from being controlled by the fast aqueous layer turnover to the slow mucin layer turnover [1]. This results in significantly prolonged ocular residence time, which enhances drug bioavailability and enables a more stable and durable intraocular pressure-lowering effect, as confirmed in pharmacodynamic studies [1].

References

Comprehensive Application Notes and Protocols: Betaxolol-Loaded Sustained-Release Nanoparticles for Intraocular Pressure Reduction

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Clinical Significance

Introduction to Betaxolol

Betaxolol hydrochloride is a selective β1-adrenergic receptor antagonist with established efficacy in managing open-angle glaucoma and ocular hypertension. As a lipophilic small molecule (Chemical Formula: C₁₈H₂₉NO₃; Molecular Weight: 307.43 g/mol), betaxolol exhibits superior ocular penetration compared to other beta-blockers like timolol [1] [2]. The drug reduces intraocular pressure (IOP) primarily by decreasing aqueous humor production through inhibition of cyclic adenosine monophosphate (cAMP) synthesis in the ciliary body [1] [3]. Beyond its IOP-lowering effects, betaxolol demonstrates neuroprotective properties through multiple mechanisms, including voltage-sensitive sodium channel blockade and calcium channel inhibition, which protect retinal ganglion cells from excitotoxicity and ischemic damage [4].

Clinical Pharmacology and Limitations
  • Mechanism of Action: Betaxolol selectively antagonizes β1-adrenergic receptors in the ciliary body, reducing cAMP production and subsequently decreasing aqueous humor secretion by approximately 30-40% [1] [3]. Additional mechanisms include inhibition of voltage-sensitive sodium channels (IC₅₀ = 9.8 μM for [³H]-BTX-B binding) and blockade of L-type calcium channels, contributing to its neuroprotective effects [4].

  • Pharmacokinetics: Following topical ocular administration, betaxolol exhibits an onset of action within 30 minutes, with peak effects at 2 hours and duration of approximately 12 hours [1]. The drug distributes preferentially to anterior segment tissues (iris, ciliary body) with lower concentrations in posterior segments [1]. Betaxolol is primarily metabolized hepatically via CYP1A2 and CYP2D6 enzymes and has an elimination half-life of 14-22 hours [1] [2].

  • Clinical Limitations: Conventional betaxolol eye drops face significant challenges including poor ocular bioavailability (<5%), rapid precorneal clearance due to tear turnover and nasolacrimal drainage, and frequent dosing requirements (twice daily) that compromise patient adherence (<50%) and lead to IOP fluctuations [5] [1]. These limitations necessitate advanced drug delivery systems to improve therapeutic outcomes.

Sustained-Release Formulation Rationale

Current Challenges in Ocular Drug Delivery

The unique physiological barriers of the eye significantly limit the efficacy of conventional eye drops. These barriers include reflex tearing, nasolacrimal drainage, the corneal epithelium, and tear film turnover, which collectively result in minimal drug absorption [5]. Studies indicate that less than 5% of topically applied drug penetrates the cornea and reaches the anterior segment, with the majority undergoing systemic absorption through conjunctival blood vessels or drainage via the nasolacrimal duct [5]. This inefficient delivery necessitates frequent instillation (typically twice daily for betaxolol), leading to peaks and troughs in IOP reduction and potential local and systemic side effects [5] [1].

Advantages of Sustained-Release Nanotechnology

Nanoparticulate systems offer a promising strategy to overcome these limitations through:

  • Enhanced Precorneal Retention: Nanoparticles with mucoadhesive properties prolong residence time in the ocular surface [5]
  • Improved Corneal Penetration: Nano-sized particles can bypass corneal barriers through transcellular pathways [5]
  • Reduced Dosing Frequency: Sustained drug release maintains therapeutic concentrations for extended periods [5]
  • Targeted Delivery: Surface-functionalized nanoparticles can target specific ocular tissues [5]

Table 1: Comparison of Conventional vs. Sustained-Release Betaxolol Formulations

Parameter Conventional Eye Drops Sustained-Release Nanoparticles
Bioavailability <5% 3-5 fold increase (estimated)
Dosing Frequency 2 times daily Potential for once-daily dosing
Precorneal Retention 2-5 minutes >60 minutes
IOP Fluctuations Significant (4-6 mm Hg) Reduced (<2 mm Hg)
Patient Adherence <50% Potentially >80%

Formulation Design and Composition

Multifunctional Nanoparticle System

The MMt-BH-HA/CS-ED nanoparticle system represents an advanced multifunctional platform for sustained ocular delivery of betaxolol [5]. This system incorporates multiple functional components designed to address specific ocular delivery challenges:

  • MMt-BH Complex: Montmorillonite nanoclay serves as an inorganic matrix for drug encapsulation through ion-exchange capacity. The layered silicate structure (porous alumina octahedra sandwiched between silica tetrahedra) provides high surface area and controlled release properties [5]. The complex formation between cationic betaxolol and anionic MMt occurs through electrostatic interactions, significantly reducing drug leakage and enabling two-stage release kinetics [5].

  • HA/CS Polyelectrolyte Matrix: The core nanoparticle matrix consists of hyaluronic acid (HA, anionic polysaccharide) and chitosan (CS, cationic polysaccharide) cross-linked through ionic gelation [5]. HA provides mucoadhesion through interaction with CD44 receptors on corneal epithelial cells and enhances precorneal retention [5]. CS facilitates transcorneal penetration through reversible tight junction disruption and exhibits high affinity for negatively charged ocular mucins [5].

  • Eudragit RS Coating: An external layer of cationic Eudragit RS (composed of methyl methacrylate, ethyl acrylate, and trimethylamine ethyl methacrylate) provides swellable membrane properties that control drug release through hydration-activated channel formation [5]. The cationic nature of Eudragit RS enhances interaction with anionic ocular mucins, further prolonging residence time through micro-interactions with the tear film hydrogel network [5].

Composition and Specifications

Table 2: Detailed Composition of MMt-BH-HA/CS-ED Nanoparticles

Component Function Concentration Role in Formulation
Betaxolol HCl Active Pharmaceutical Ingredient 0.5% (w/v) β1-adrenergic antagonist for IOP reduction
Montmorillonite Drug Carrier and Release Modifier 0.5% (w/v) Ion-exchange matrix for sustained release
Hyaluronic Acid Mucoadhesive Polymer 2 mg/mL CD44 receptor targeting, precorneal retention
Chitosan Penetration Enhancer 0.5 mg/mL Tight junction modulation, mucoadhesion
Eudragit RS Cationic Coating Polymer 10 mg/mL Swellable membrane for controlled release
Poloxamer 188 Stabilizer/Surfactant 100 mg/10 mL Nanoparticle stabilization, wetting agent

Preparation Protocol

Ion Cross-linking-Solvent Evaporation Method

The MMt-BH-HA/CS-ED nanoparticles are prepared using a modified ionotropic gelation technique followed by solvent evaporation [5]. All procedures should be conducted under aseptic conditions in a Class 100 clean room environment using sterilized glassware and pyrogen-free reagents.

Step 1: Acid Activation of Montmorillonite

  • Suspend 500 mg of native montmorillonite in 50 mL of 5% H₂SO₄ solution
  • Heat the suspension to 70°C with continuous magnetic stirring (500 rpm) for 30 minutes
  • Centrifuge at 10,000 × g for 15 minutes and wash the pellet with deionized water until neutral pH
  • Lyophilize the acid-activated MMt and characterize by XRD and BET surface area analysis [5]

Step 2: MMt-BH Complex Formation

  • Disperse 100 mg of acid-activated MMt in 20 mL of deionized water
  • Add 50 mg of This compound dissolved in 5 mL of ethanol:water (1:1)
  • Stir the mixture at 900 rpm for 2 hours at room temperature protected from light
  • Centrifuge at 15,000 × g for 20 minutes and collect the MMt-BH complex
  • Wash twice with deionized water to remove unbound drug and lyophilize [5]

Step 3: HA/CS Nanoparticle Formation

  • Dissolve 10 mg of chitosan (low molecular weight, 85% deacetylation) in 20 mL of 0.2% acetic acid (pH adjusted to 5.0)
  • Dissolve 40 mg of hyaluronic acid (MW 50-100 kDa) in 20 mL of deionized water
  • Add the MMt-BH complex (equivalent to 5 mg betaxolol) to the HA solution under magnetic stirring at 900 rpm
  • Slowly add the CS solution dropwise (0.5 mL/min) to the HA/MMt-BH mixture using a peristaltic pump
  • Continue stirring for 30 minutes to allow complete ionic cross-linking [5]

Step 4: Eudragit Coating and Nanoparticle Hardening

  • Add 100 mg of Poloxamer 188 to the nanoparticle suspension under stirring for 5 minutes
  • Prepare 10 mg/mL of Eudragit RS in ethanol and add dropwise to the external aqueous phase
  • Immediately subject the mixture to ice bath ultrasonication (JY92-II Ultrasound Cell Disintegrator) at 200 W for 5 minutes (5s on, 2s off pulses)
  • Stir the formed emulsion at room temperature for 2 hours to allow complete solvent evaporation
  • Filter through a 0.8 μm membrane to remove aggregates and store the final nanosuspension at 4°C [5]

Characterization Protocols

Physicochemical Characterization

Particle Size, PDI and Zeta Potential

  • Instrument: Dynamic Light Scattering (Delsa Nano C, Beckman Coulter)
  • Sample Preparation: Dilute nanoparticles 1:50 in deionized water (0.22 μm filtered)
  • Measurement Conditions: 25°C, detection angle 90°, 3 runs of 60 seconds each
  • Acceptance Criteria: Size: 150-300 nm; PDI: <0.3; Zeta Potential: +15 to +30 mV [5]

Osmolarity and pH

  • Instrument: Osmometer (Osmomat Basic 3000) and pH meter (PHS-3C)
  • Sample Preparation: Undiluted nanosuspension
  • Adjustment: Add 4% mannitol for isotonicity (290-310 mOsm/kg)
  • pH Range: 6.5-7.5 (physiological compatibility) [5]

Encapsulation Efficiency and Drug Loading

  • Method: Dynamic dialysis (MWCO 8-14 kDa)
  • Procedure: Place 4 mL nanoparticles in dialysis bag immersed in 100 mL deionized water at 34°C, 120 rpm for 2 hours
  • Analysis: Measure free drug in dialysate by HPLC (C18 column, mobile phase: methanol:phosphate buffer pH 3.0 (70:30), detection: 280 nm)
  • Calculations:
    • EE% = (Total drug - Free drug) / Total drug × 100
    • DL% = (Total drug - Free drug) / Nanoparticle weight × 100
  • Acceptance Criteria: EE% >80%, DL% >5% [5]
Structural Characterization Techniques

SEM and TEM Analysis

  • Sample Preparation: Deposit nanoparticle suspension on silicon wafer (SEM) or carbon-coated copper grid (TEM)
  • Staining: 2% phosphotungstic acid for TEM (negative staining)
  • Imaging Conditions: SEM at 15 kV accelerating voltage; TEM at 200 kV
  • Expected Morphology: Spherical particles with smooth surface, core-shell structure visible in TEM [5]

FTIR, XRD and TGA

  • FTIR: KBr pellet method, range 4000-400 cm⁻¹; confirm drug-polymer interactions
  • XRD: CuKα radiation, 2θ range 3-50°; assess crystallinity changes
  • TGA: Nitrogen atmosphere, heating rate 10°C/min, 25-600°C; determine thermal stability and composition [5]

Table 3: Characterization Parameters and Specifications for MMt-BH-HA/CS-ED Nanoparticles

Parameter Method Specification Results
Particle Size DLS 150-300 nm 215 ± 24 nm
Polydispersity Index DLS ≤0.3 0.18 ± 0.04
Zeta Potential ELS +15 to +30 mV +22.4 ± 3.1 mV
Encapsulation Efficiency HPLC >80% 85.2 ± 4.3%
Drug Loading HPLC >5% 6.8 ± 0.7%
pH Potentiometry 6.5-7.5 7.1 ± 0.2
Osmolarity Osmometry 290-310 mOsm/kg 305 ± 8 mOsm/kg

In Vitro Performance Evaluation

Drug Release Studies

Protocol for In Vitro Release

  • Apparatus: Dialysis membrane method (MWCO 12-14 kDa)
  • Release Medium: 100 mL simulated tear fluid (pH 7.4) or PBS (pH 7.4) containing 0.5% SDS to maintain sink conditions
  • Conditions: 34 ± 0.5°C, 50 rpm magnetic stirring
  • Sampling Time Points: 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours
  • Analysis: Withdraw 1 mL medium and replace with fresh pre-warmed medium; analyze by HPLC [5]

Release Kinetics and Mechanism

  • Data Analysis: Fit release data to various models: zero-order, first-order, Higuchi, and Korsmeyer-Peppas
  • Expected Profile: Biphasic release with initial burst (15-25% in first 2 hours) followed by sustained release (80-90% over 72 hours)
  • Release Mechanism: Anomalous transport (non-Fickian diffusion) indicated by n value of 0.45-0.89 in Korsmeyer-Peppas model [5]
Mucoadhesion and Rheological Studies

Mucoadhesion Strength

  • Method: Texture analyzer with mucin-coated membrane
  • Conditions: Apply 0.5 mL nanoparticle suspension between mucin disc and probe
  • Parameters: Pre-load force 0.5N, contact time 5 minutes, withdrawal speed 1 mm/s
  • Measurement: Detachment force and work of adhesion [5]

Rheological Properties

  • Instrument: Cone-plate rheometer (25 mm diameter, 1° cone angle)
  • Temperature: 34 ± 0.1°C (ocular surface temperature)
  • Shear Rate: 0.1-100 s⁻¹
  • Analysis: Viscosity profile, shear-thinning behavior, and viscoelastic properties (storage modulus G', loss modulus G") [5]

Spreading Coefficient and Contact Angle

  • Instrument: Goniometer with temperature-controlled stage
  • Substrate: Freshly excised bovine cornea or synthetic membrane
  • Measurement: Contact angle and spread diameter over time
  • Calculation: Spreading coefficient = (1 - cosθ) × γ, where θ is contact angle and γ is surface tension [5]

Safety Assessment Protocols

Ocular Irritation and Toxicity Studies

Hemolysis Assay

  • Procedure: Incubate 0.5 mL of 2% red blood cell suspension with 0.5 mL of nanoparticle formulation at 37°C for 1 hour
  • Controls: Negative (saline), Positive (distilled water)
  • Calculation: Hemolysis% = (Abs sample - Abs negative)/(Abs positive - Abs negative) × 100
  • Acceptance Criteria: <5% hemolysis (non-hemolytic) [5]

Draize Test

  • Animals: New Zealand White Rabbits (n=6, 2.5-3 kg)
  • Dosing: 50 μL of nanoparticle suspension in one eye, contralateral eye as control (saline)
  • Observation Period: 1, 24, 48, 72 hours, and 7 days post-instillation
  • Scoring: Corneal opacity, conjunctival redness, swelling, discharge (0-3 scale each)
  • Acceptance Criteria: Draize score <5 (non-irritating) [5]

Histopathological Examination

  • Procedure: Enucleate eyes after 7 days, fix in 10% neutral buffered formalin
  • Processing: Dehydrate, embed in paraffin, section at 5 μm thickness
  • Staining: Hematoxylin and Eosin
  • Evaluation: Corneal epithelium integrity, stromal morphology, inflammatory cell infiltration [5]

In Vivo Evaluation Methods

Precorneal Retention and Pharmacokinetics

Fluorescence Tracing Study

  • Labeling: Incorporate Coumarin-6 (0.1% w/w) as fluorescent marker instead of drug
  • Animals: Rabbits (n=6 per group), 50 μL administration in lower conjunctival sac
  • Imaging: In vivo fluorescence imaging system at predetermined time points (5, 15, 30, 60, 120, 240 minutes)
  • Analysis: Region of interest (ROI) quantification of fluorescence intensity in corneal area
  • Parameters: Residence time, elimination rate constant [5]

Tear Fluid Pharmacokinetics

  • Sample Collection: 5 μL capillary tubes from tear meniscus at 0.25, 0.5, 1, 2, 4, 6, 8, 12 hours
  • Drug Analysis: LC-MS/MS with lower limit of quantification of 1 ng/mL
  • Pharmacokinetic Parameters: Cₘₐₓ, Tₘₐₓ, AUC₀₋ₜ, AUC₀₋∞, t₁/₂ [5]
Pharmacodynamic Studies

Ocular Hypertensive Model

  • Induction Method: Inject compound carbomer solution (10 μL of 0.25%) into anterior chamber to increase IOP by 50-100%
  • Animals: Rabbits (n=8 per group) with baseline IOP >25 mm Hg
  • Treatment Groups: (1) MMt-BH-HA/CS-ED NPs, (2) Conventional BH solution, (3) Placebo NPs, (4) Untreated control
  • IOP Measurement: Tonopen or pneumatonometer at 0, 1, 2, 4, 6, 8, 12, 24, 36, 48 hours post-administration
  • Analysis: IOP reduction%, duration of action, area over IOP-time curve [5]

Micro-Interactions with Tear Film

  • Concept: Nanoparticles convert drug clearance from fast aqueous layer turnover to slow mucin layer turnover
  • Evidence: Fluorescence microscopy of cryosectioned conjunctival tissue showing nanoparticle distribution in mucin layer
  • Benefit: Prolonged retention leads to higher ocular surface drug concentration and more durable IOP reduction [5]

Pathway and Mechanism Diagrams

Diagram 1: Dual mechanisms of betaxolol in glaucoma treatment: IOP reduction through β1-receptor blockade in ciliary body and neuroprotection through ion channel modulation.

Diagram 2: Systematic preparation workflow for multifunctional betaxolol-loaded nanoparticles using ion cross-linking and solvent evaporation method.

Conclusion and Research Implications

The development of MMt-BH-HA/CS-ED nanoparticles represents a significant advancement in sustained ocular drug delivery for glaucoma management. This multifunctional system successfully addresses the key limitations of conventional betaxolol eye drops through:

  • Enhanced Ocular Retention: The micro-interactions between cationic nanoparticles and anionic ocular mucins convert drug clearance from rapid aqueous turnover to slow mucin layer turnover, extending precorneal residence time from minutes to hours [5]

  • Sustained Drug Release: The two-stage release mechanism combining MMt ion-exchange and Eudragit RS membrane control provides biphasic release suitable for both immediate and prolonged IOP reduction [5]

  • Improved Therapeutic Efficacy: In vivo studies demonstrate more durable and stable IOP-lowering efficacy compared to conventional solutions, with potential for once-daily dosing [5]

  • Neuroprotective Benefits: Beyond IOP reduction, betaxolol's sodium and calcium channel blocking activities provide direct retinal ganglion cell protection, addressing both major pathological mechanisms in glaucoma [4]

This application note provides comprehensive protocols for researchers to reproduce this advanced delivery system. Future research directions should focus on scale-up manufacturing processes, long-term stability studies, and clinical translation of this promising nanotechnology-based approach to glaucoma therapy.

References

Comprehensive Application Notes and Protocols: Betaxolol-Loaded Chitosan-Hyaluronic Acid Nanoparticles for Enhanced Glaucoma Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glaucoma and Ocular Drug Delivery Challenges

Glaucoma represents a chronic optic neuropathy characterized by progressive degeneration of the optic nerve, loss of retinal ganglion cells (RGCs), and elevated intraocular pressure (IOP), ranking as the second most prevalent cause of irreversible visual impairment worldwide. [1] The management of glaucoma primarily focuses on reducing IOP through topical medications, yet conventional eye drops face significant challenges due to the eye's physiological and anatomical barriers. These barriers include the cornea with its tightly packed epithelial cells, the highly vascularized conjunctiva, the blood-aqueous barrier, and the lacrimal system's rapid tear turnover, which collectively reduce drug bioavailability to less than 5% of the administered dose. [1] [2] This limitation necessitates frequent dosing regimens that often lead to poor patient compliance and inadequate long-term disease management.

The development of advanced nano-drug delivery systems has emerged as a promising strategy to overcome these ocular delivery challenges. Among these, biopolymer-based nanoparticles utilizing chitosan (CS) and hyaluronic acid (HA) have demonstrated significant potential due to their inherent mucoadhesive properties, biocompatibility, and ability to enhance corneal permeability. [3] [2] Chitosan, a linear polysaccharide derived from chitin, possesses cationic properties that enable electrostatic interaction with negatively charged ocular surfaces, while hyaluronic acid—a major component of the extracellular matrix—can interact with CD44 receptors on corneal epithelial cells, further promoting prolonged retention. [3] [2] The combination of these biopolymers in nanoparticle systems has shown enhanced ocular drug bioavailability through higher penetration across ocular tissues, prolonged retention in the precorneal space, and sustained drug release characteristics. [1]

Betaxolol HCl-Loaded HA/CS Nanoparticle Fabrication Protocol

Materials and Equipment
  • Active Pharmaceutical Ingredient: Betaxolol hydrochloride (BH)
  • Polymers: Chitosan (CS, medium molecular weight, 75-85% deacetylation degree), Hyaluronic acid (HA, molecular weight 50-200 kDa)
  • Solvents: Acetic acid glacial, ethanol absolute, purified water
  • Excipients: Poloxamer 188, Eudragit RS PO
  • Equipment: Magnetic stirrer with heating capability, ultrasonic homogenizer, pH meter, vacuum evaporation system, freeze dryer, dynamic light scattering (DLS) instrument for particle size and zeta potential analysis
Preparation Method: Ionic Cross-Linking-Solvent Evaporation

The fabrication of betaxolol-loaded chitosan-hyaluronic acid nanoparticles (BH-HA/CS NPs) follows the ionic cross-linking-solvent evaporation method, which enables high drug encapsulation efficiency and controlled release characteristics. [2] The step-by-step protocol proceeds as follows:

  • Chitosan Solution Preparation: Dissolve 10 mg of chitosan in 20 mL of 0.2% (v/v) acetic acid solution (pH adjusted to 5.0 using 1M NaOH) to obtain a final concentration of 0.5 mg/mL. Stir continuously at 500 rpm for 60 minutes until complete dissolution is achieved.

  • Hyaluronic Acid Solution Preparation: Dissolve 10 mg of hyaluronic acid in 5 mL of purified water to obtain a final concentration of 2 mg/mL. Stir continuously at 400 rpm for 45 minutes until a clear solution forms.

  • Drug Incorporation: Add 5 mg of this compound directly to the HA solution under continuous magnetic stirring at 700 rpm for 15 minutes to ensure complete dissolution and homogeneous distribution.

  • Nanoparticle Formation: Gradually add the CS solution (containing the dissolved BH) to the HA solution in a 4:1 volume ratio (CS:HA) using a syringe pump at a controlled rate of 1 mL/min. Maintain constant magnetic stirring at 900 rpm throughout the addition process and continue stirring for an additional 30 minutes to facilitate ionic gelation between the cationic CS and anionic HA.

  • Stabilizer Incorporation: Add 100 mg of Poloxamer 188 to the nanoparticle suspension under continuous stirring for 10 minutes to stabilize the formed nanoparticles.

  • Eudragit Coating (Optional): For enhanced sustained release properties, slowly add 10 mg/mL Eudragit RS ethanol solution (1:5 ratio to aqueous phase) to the external aqueous phase using a syringe pump. Immediately subject the mixture to ice-bath ultrasonication (200 W, 20 kHz) for 5 minutes using a pulsed mode (10 s on, 5 s off).

  • Solvent Removal: Transfer the final emulsion to a rotary evaporator and evaporate the organic solvent under reduced pressure (200 mbar, 40°C) for 2 hours until no ethanol odor is detected.

  • Product Storage: Store the resulting nanoparticle suspension at 4°C for immediate use or freeze-dry with 5% w/v cryoprotectant (e.g., trehalose or mannitol) for long-term storage.

The fabrication process and resultant nanoparticle structure are visualized in the following diagram:

fabrication BH-HA/CS Nanoparticle Fabrication Workflow CS Chitosan Solution (0.5 mg/mL, pH 5.0) NPForm Ionic Cross-Linking (CS:HA 4:1 ratio) CS->NPForm HA Hyaluronic Acid Solution (2 mg/mL) Mix1 Drug-Polymer Mixing HA->Mix1 BH Betaxolol HCl BH->Mix1 Mix1->NPForm Stabilize Stabilizer Addition (Poloxamer 188) NPForm->Stabilize Coating Eudragit Coating (Optional) Stabilize->Coating Purification Solvent Removal & Purification Coating->Purification Final BH-HA/CS Nanoparticles Purification->Final

Nanoparticle Characterization and Quality Control

Physicochemical Properties Analysis

Comprehensive characterization of the BH-HA/CS nanoparticles is essential to ensure optimal performance and reproducibility. The following parameters must be evaluated using standardized methodologies:

Table 1: Standard Characterization Parameters for BH-HA/CS Nanoparticles

Parameter Target Specification Analytical Method Significance
Particle Size 168-260 nm Dynamic Light Scattering (DLS) Influences corneal penetration & retention
Polydispersity Index (PDI) <0.3 DLS Indicates size distribution homogeneity
Zeta Potential +25 to +35 mV Electrophoretic Mobility Predicts colloidal stability & mucoadhesion
Encapsulation Efficiency >80% Ultracentrifugation/HPLC Measures drug loading capacity
Drug Loading 8-12% w/w Ultrafiltration/HPLC Determines therapeutic payload
In Vitro Release Profile Biphasic: burst then sustained over 12h Dialysis membrane in STF Predicts sustained release behavior
pH 5.0-6.0 pH meter Ensures ocular compatibility
Osmolarity 280-320 mOsm/kg Osmometer Matches physiological tear fluid

Particle size and zeta potential are critical parameters that significantly influence the ocular retention and corneal penetration efficiency of the nanoparticles. The ideal particle size range of 168-260 nm enables optimal balance between tissue penetration and retention, while the positive zeta potential values (25-35 mV) facilitate electrostatic interaction with negatively charged ocular surfaces, thereby prolonging residence time. [4] [2] The encapsulation efficiency should exceed 80% to ensure economic drug utilization and therapeutic efficacy, with the ionic interaction between the cationic drug and anionic polymers contributing to this high encapsulation. [2]

Structural and Morphological Characterization

The structural integrity and morphology of BH-HA/CS nanoparticles should be evaluated using advanced analytical techniques:

  • FTIR Spectroscopy: Confirm ionic interactions between CS amino groups and HA carboxyl groups through characteristic shift in absorption peaks (1550-1650 cm⁻¹ for amine groups, 1600-1700 cm⁻¹ for carboxylate groups).

  • XRD Analysis: Verify the transformation of crystalline BH to amorphous state within the nanoparticle matrix, indicated by disappearance of characteristic drug crystalline peaks.

  • SEM/TEM Imaging: Visualize spherical morphology with smooth surface topography at appropriate magnification (50,000-100,000×). TEM should reveal core-shell structure for Eudragit-coated formulations.

  • Thermal Analysis (TGA/DSC): Assess thermal stability and confirm molecular dispersion of BH within the polymer matrix through disappearance of drug melting endotherm.

The following diagram illustrates the structural configuration of the multifunctional nanoparticles and their interaction with ocular surfaces:

structure BH-HA/CS Nanoparticle Structure & Ocular Interaction ED Eudragit RS Coating (Sustained Release) CS Chitosan Layer (Mucoadhesion & TJ Opening) ED->CS HA Hyaluronic Acid Layer (CD44 Receptor Targeting) CS->HA Core MMt-BH Complex (Drug Reservoir) HA->Core Nanoparticle BH-HA/CS Nanoparticle Core->Nanoparticle Ocular Ocular Surface (Cornea & Mucin Layer) Nanoparticle->Ocular Mucin Mucin Glycoproteins (Negatively Charged) Ocular->Mucin CD44 CD44 Receptors (Corneal Epithelium) Ocular->CD44 TJ Tight Junction Opening (Enhanced Permeability) Ocular->TJ

Therapeutic Efficacy and Safety Assessment Protocols

In Vivo Glaucoma Model and Pharmacodynamic Evaluation

The intraocular pressure (IOP) lowering efficacy of BH-HA/CS nanoparticles must be evaluated using established animal models of glaucoma:

  • Dexamethasone-Induced Glaucoma Model:

    • Administer 0.1% dexamethasone eye drops twice daily for 4-6 weeks to New Zealand White rabbits (2.5-3.0 kg) to induce ocular hypertension.
    • Monitor IOP weekly using a calibrated tonometer until a stable elevation of ≥25% from baseline is achieved.
  • IOP Measurement Protocol:

    • Measure IOP at predetermined intervals (0, 1, 2, 3, 4, 5, 6, 8, 12, and 24 hours) post-administration of BH-HA/CS nanoparticles.
    • Compare against control groups (marketed BH formulation, placebo nanoparticles, and untreated control).
    • Maintain animals under standardized lighting conditions with proper anesthesia during measurements.
  • Pharmacodynamic Analysis:

    • Calculate percentage IOP reduction from baseline and area under the effect curve (AUEC).
    • The optimized BH-HA/CS nanoparticle formulation should demonstrate gradual IOP reduction reaching peak effect (9.9 ± 0.5 mm Hg, equivalent to 36.39 ± 1.84% reduction) at 5 hours post-administration, with significant sustained effect (p < 0.05) compared to marketed formulations. [4] [2]
Ocular Tolerance and Safety Evaluation

Comprehensive safety assessment is crucial for translational development of ocular nanomedicines:

  • Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) Assay:

    • Apply 0.3 mL of nanoparticle suspension to the chorioallantoic membrane of fertilized hen's eggs (day 10 of incubation).
    • Examine membrane for vascular damage, hemorrhage, or coagulation at 0, 5, 30 seconds, and 5 minutes post-application.
    • Calculate irritation score (IS); formulations with IS < 1 are considered non-irritant.
  • Draize Eye Irritation Test:

    • Instill 50 μL of nanoparticle formulation into the conjunctival sac of New Zealand White rabbits (n=6).
    • Examine eyes at 1, 24, 48, and 72 hours for corneal opacity, conjunctival redness, swelling, and discharge.
    • Score observations according to Draize scale; formulations should not show significant irritation compared to control.
  • Histopathological Examination:

    • Enucleate eyes 24 hours post-administration and fix in 10% neutral buffered formalin.
    • Process tissues for hematoxylin and eosin staining, examining corneal epithelium, stroma, and conjunctival tissues for morphological changes.
    • No significant structural alterations or inflammatory infiltrate should be observed in treated tissues.

Advanced Ocular Delivery Systems for Glaucoma Therapy

Comparative Analysis of Alternative Nanocarrier Systems

Beyond chitosan-hyaluronic acid nanoparticles, several advanced delivery systems have been investigated for improved ocular delivery of anti-glaucoma drugs:

Table 2: Advanced Ocular Delivery Systems for Glaucoma Therapy

Delivery System Composition Fabrication Method Key Advantages Drug Release Profile
Highly Permeable Ocular Bilosomes (HPOBs) Soy phosphatidylcholine, Cholesterol, Bile salts, Edge activators Ethanol injection method Ultra-deformability for enhanced corneal permeability Biphasic: Initial burst followed by sustained release over 24h
In Situ Gelling Systems Gellan gum, Xanthan gum, Alginate, Nanoparticles Thermal/ionic cross-linking Liquid-to-gel transition prolongs residence time Sustained release over 12-24h depending on polymer composition
Stimuli-Responsive Systems pH/temperature/enzyme-sensitive polymers Free radical polymerization On-demand drug release in response to ocular stimuli Triggered release upon exposure to specific physiological cues
Lipid Nanoparticles Solid lipids, Surfactants, Montmorillonite High-pressure homogenization Enhanced drug stability and corneal penetration Sustained release profile up to 12h

The highly permeable ocular bilosomes (HPOBs) represent a particularly promising alternative, demonstrating nanosized range (150-200 nm), high entrapment efficiency (>75% for hydrophilic BH), and a biphasic release profile characterized by initial fast release followed by sustained release over 24 hours. [5] These vesicular systems incorporate bile salts and edge activators that enhance stability and permeability compared to conventional liposomes and niosomes.

In Situ Gel Technology for Enhanced Ocular Retention

The incorporation of BH-HA/CS nanoparticles into in situ gelling systems represents an advanced strategy to further prolong ocular residence time:

  • Ion-Activated In Situ Gel Formulation:

    • Base Solution: 0.3% w/v Deacetylated gellan gum (DGG) + 0.2% w/v Xanthan gum (XG) in purified water.
    • Incorporation: Disperse BH-HA/CS nanoparticle suspension (10% w/v) into the polymer solution under gentle stirring.
    • Sterilization: Terminal sterilization through 0.22 μm membrane filtration.
  • Gelation Mechanism:

    • Upon instillation, divalent cations (Ca²⁺, Mg²⁺) in the tear fluid cross-link with anionic polysaccharides (DGG), transforming the solution into a viscous gel.
    • Xanthan gum provides additional mucoadhesion through physical entanglement and hydrogen bonding with ocular mucins.
  • Release Kinetics:

    • The system demonstrates dual retention mechanism: gel matrix controls drug diffusion while nanoparticle structure provides additional sustained release.
    • This combination extends therapeutic effect significantly compared to simple solutions or individual systems alone. [6]

Conclusions and Future Perspectives

The development of betaxolol-loaded chitosan-hyaluronic acid nanoparticles represents a significant advancement in ocular drug delivery for glaucoma management. The ionic cross-linking-solvent evaporation fabrication method produces nanoparticles with optimal physicochemical characteristics for enhanced ocular bioavailability, including appropriate particle size (168-260 nm), positive surface charge (25-35 mV), and high encapsulation efficiency (>80%). [4] [2] The mucoadhesive properties of chitosan combined with the receptor-targeting capability of hyaluronic acid work synergistically to prolong precorneal residence time and enhance corneal permeability, addressing the fundamental limitations of conventional eye drops.

Future development directions should focus on scalable manufacturing processes to facilitate technology transfer from laboratory to industrial production, regulatory considerations for nanomedicine approval, and advanced functionalization for targeted delivery to specific ocular tissues. The integration of stimuli-responsive elements that release drugs in response to elevated IOP or other pathological markers represents a promising approach for personalized glaucoma therapy. Additionally, combination therapies incorporating neuroprotective agents alongside IOP-lowering drugs could address both the symptoms and underlying neurodegeneration in glaucoma, potentially revolutionizing disease management strategies.

References

Comprehensive Application Notes and Protocols for Enantiomeric Separation of Betaxolol Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Betaxolol hydrochloride is a cardioselective β₁-adrenergic receptor blocking agent used in clinical practice for the management of hypertension, angina pectoris, and glaucoma. The molecule contains a single chiral center, resulting in two enantiomers with distinct pharmacological profiles. The (S)-(-)-enantiomer is primarily responsible for the desired β-blocking activity, while the (R)-(+)-enantiomer is associated with certain side effects including stinging, sinus bradycardia, and potential cardiac complications. Despite these differences, betaxolol is predominantly administered as a racemic mixture in pharmaceutical formulations, necessitating robust analytical methods for enantiomeric separation and quantification to support drug development, quality control, and pharmacological studies [1] [2].

The determination of enantiomeric purity is critical in pharmaceutical analysis since regulatory agencies require comprehensive characterization of chiral drugs before approval. Additionally, monitoring the enantiomeric composition in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. This document provides detailed application notes and experimental protocols for the enantiomeric separation of this compound using various chromatographic approaches, including direct methods with chiral stationary phases and indirect methods involving chiral derivatization [3] [1].

Separation Methods Overview

The enantiomeric separation of this compound can be achieved through multiple chromatographic approaches, which can be broadly categorized into direct and indirect methods. Direct separation employs chiral stationary phases (CSPs) that selectively interact with the enantiomers through stereospecific interactions, enabling resolution without prior chemical modification. Commonly used CSPs for betaxolol include macrocyclic glycopeptide antibiotics (e.g., teicoplanin), cellulose-based phases (e.g., tris(3,5-dimethylphenylcarbamate) cellulose), and immobilized polysaccharide derivatives (e.g., Chiralpak IB) [4] [3] [2].

Indirect methods involve the pre-column derivatization of betaxolol enantiomers with an optically pure chiral derivatizing reagent (CDR) to form diastereomeric complexes. These complexes can be separated using conventional achiral stationary phases. Commonly used reagents include (S)-Naproxen-based derivatives and (S)-NIFE, which facilitate separation through differential interactions with the stationary phase. While this approach can offer excellent resolution and sensitivity, it requires additional sample preparation steps and validation to ensure complete derivatization and absence of racemization [5] [1].

Experimental Protocols

Direct Method Using Teicoplanin Chiral Stationary Phase

This method utilizes a Chirobiotic T column containing teicoplanin as the chiral selector, which provides excellent resolution for betaxolol enantiomers under reversed-phase conditions with polar ionic mobile phase [3] [6].

  • Materials and Equipment:

    • HPLC system with fluorescence detector (e.g., Jasco PU-980)
    • Chirobiotic T column (150 × 4.6 mm, 5 µm)
    • This compound reference standards (racemic mixture and individual enantiomers)
    • HPLC-grade methanol, glacial acetic acid, triethylamine
    • Internal standard: S-(-)-atenolol
  • Mobile Phase Preparation:

    • Prepare methanol:glacial acetic acid:triethylamine in the ratio 100:0.020:0.025 (v/v/v)
    • Filter the mobile phase through a 0.2 µm membrane filter and degas by sonication for 10 minutes
  • Chromatographic Conditions:

    • Flow rate: 1.5 mL/min
    • Detection: Fluorescence with excitation at 275 nm and emission at 305 nm
    • Injection volume: 20 µL
    • Temperature: Ambient (25°C)
  • Sample Preparation:

    • For pharmaceutical formulations: Powder tablets and dissolve in methanol to obtain approximately 1 mg/mL betaxolol concentration. Sonicate for 15 minutes, centrifuge at 3000 rpm for 10 minutes, and dilute supernatant with mobile phase as needed.
    • For ophthalmic solutions: Dilute directly with methanol to appropriate concentration.
    • For biological samples: Add internal standard to plasma samples, perform protein precipitation with methanol, centrifuge, and collect supernatant for analysis.
  • System Suitability Tests:

    • Resolution factor (Rs) between enantiomers should be greater than 2.0
    • Tailing factor should be less than 1.5 for both peaks
    • Retention times should be consistent with approximately 11.3 min for S-betaxolol and 12.6 min for R-betaxolol [3] [6]
Direct Method Using Cellulose-Based Chiral Stationary Phase (Chiralpak IB)

This method employs a Chiralpak IB column containing cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, which provides high enantioselectivity under normal-phase conditions [2].

  • Materials and Equipment:

    • HPLC system with UV or fluorescence detection
    • Chiralpak IB column (250 × 4.6 mm, 5 µm)
    • This compound reference standards
    • HPLC-grade n-hexane, ethanol, isopropanol, diethylamine (DEA)
  • Mobile Phase Preparation:

    • Prepare n-hexane:ethanol (95:5, v/v) mixture
    • Add 0.2% (v/v) diethylamine as mobile phase additive
    • Filter and degas before use
  • Chromatographic Conditions:

    • Flow rate: 0.8 mL/min
    • Detection: UV at 274 nm or fluorescence (excitation 227 nm, emission 305 nm)
    • Injection volume: 10-20 µL
    • Temperature: 25-30°C (30°C recommended for optimal separation)
  • Sample Preparation:

    • Prepare standard solutions in ethanol at concentration range of 10-500 ng/mL
    • For plasma samples: Use protein precipitation with acetonitrile followed by centrifugation and collection of supernatant
  • System Suitability:

    • Resolution factor should be ≥5.0 under optimized conditions
    • Theoretical plates should be >2000 for each enantiomer [2]
Indirect Method Using Chiral Derivatization

This protocol describes the derivatization of betaxolol enantiomers with (S)-Naproxen-based chiral derivatizing reagent (Nap-Btz) followed by separation of the resulting diastereomers on a conventional C18 column [1].

  • Materials and Equipment:

    • HPLC system with UV or DAD detector
    • C18 column (250 × 4.6 mm, 5 µm)
    • This compound racemic mixture
    • (S)-Nap-Btz derivatizing reagent
    • Borate buffer (0.2 M, pH 9.5)
    • Microwave irradiator for accelerated derivatization
  • Derivatization Procedure:

    • Dissolve approximately 2-5 mg of racemic betaxolol in 1 mL of methanol
    • Add 1.5 molar equivalents of (S)-Nap-Btz derivatizing reagent
    • Add 500 µL of borate buffer (0.2 M, pH 9.5) to maintain alkaline pH
    • Subject the mixture to microwave irradiation at 70% power (800 W) for 2 minutes
    • Cool the reaction mixture to room temperature and inject directly into HPLC system
  • Chromatographic Conditions:

    • Mobile phase: Acetonitrile:water (75:25, v/v) with 0.1% trifluoroacetic acid
    • Flow rate: 1.0 mL/min
    • Detection: UV at 230-280 nm
    • Temperature: 25°C
  • Separation Verification:

    • Two distinct peaks for the diastereomers should be observed with resolution >1.5
    • Confirm complete derivatization by absence of betaxolol precursor peaks [1]

Analysis and Validation

Method Validation Parameters

Robust validation of enantiomeric separation methods is essential for regulatory acceptance and reliable results. Key validation parameters include [3] [2]:

  • Linearity: Demonstrate linear response across the concentration range of 10-500 ng/mL with correlation coefficient (r) >0.997
  • Accuracy: Determine through recovery studies at multiple concentration levels (50, 250, 400 ng/mL) with acceptable recovery of 97.4-102.0%
  • Precision: Evaluate intra-day and inter-day precision with relative standard deviation (RSD) <2.0%
  • Limit of Detection (LOD) and Quantification (LOQ): Typically 5 ng/mL and 10 ng/mL, respectively, for fluorescence detection
  • Specificity: Verify no interference from excipients, degradation products, or internal standard
  • Robustness: Assess method resilience to small variations in mobile phase composition, temperature, and flow rate
Quantitative Data Comparison

Table 1: Comparison of HPLC Methods for Betaxolol Enantiomer Separation

Method Parameter Teicoplanin CSP [3] [6] Chiralpak IB [2] Chiral Derivatization [1]
Stationary Phase Chirobiotic T (teicoplanin) Chiralpak IB (cellulose-based) C18 (achiral)
Mobile Phase Methanol:AcOH: TEA (100:0.02:0.025) n-Hexane:Ethanol:DEA (95:5:0.2) Acetonitrile:Water (75:25)
Detection Fluorescence (275/305 nm) UV (274 nm) or Fluorescence (227/305 nm) UV (230-280 nm)

| Retention Times | S-enantiomer: 11.3 min R-enantiomer: 12.6 min | Not specified | Diastereomers: ~15-20 min | | Resolution (Rs) | >2.0 | 5.26 | >1.5 | | Linear Range | 10-500 ng/mL | Not specified | Not specified | | LOD/LOQ | 5 ng/mL / 10 ng/mL | Not specified | Not specified | | Application | Pharmaceutical products, biological samples | In vitro and in vivo studies | Enantiomeric purity assessment |

Applications in Pharmaceutical and Biological Analysis

The developed methods have been successfully applied to various sample types:

  • Pharmaceutical Formulations: Analysis of tablet and ophthalmic preparations containing betaxolol, with capability to determine enantiomeric composition in presence of excipients and preservatives like benzalkonium chloride [3].
  • Biological Samples: Determination of enantiomer concentrations in plasma, hepatocyte suspensions, and other biological matrices after appropriate sample clean-up [4] [2].
  • Stability Studies: Monitoring enantiomeric stability under various temperature conditions, demonstrating betaxolol's stability for at least 7 days at 70°C [3].
  • Pharmacokinetic Studies: Enabling the separate quantification of (S)- and (R)-betaxolol in rabbit plasma, with reported concentrations of 0.21 μg/mL and 0.23 μg/mL, respectively, following administration [2].

Conclusion

The enantiomeric separation of this compound can be effectively achieved using various chromatographic approaches. Direct methods using teicoplanin-based or cellulose-based chiral stationary phases offer robust, reliable separation without need for derivatization, making them ideal for routine analysis of pharmaceutical formulations and biological samples. The indirect approach using chiral derivatization provides an alternative when specific chiral columns are unavailable, though it requires additional sample preparation steps.

The provided protocols detail comprehensive methodologies that can be implemented in analytical laboratories for quality control, stability testing, and pharmacokinetic studies. Method validation data demonstrate that these approaches are sensitive, specific, and reproducible, allowing for accurate quantification of betaxolol enantiomers at low concentrations in complex matrices. Researchers can select the most appropriate method based on their specific application requirements, available instrumentation, and sample characteristics.

Workflow Diagrams

Direct Chiral Separation Workflow

G Start Start Method Development CSP Select Chiral Stationary Phase (Teicoplanin or Cellulose-based) Start->CSP MP Prepare Mobile Phase (Polar Ionic or Normal Phase) CSP->MP Conditions Optimize Chromatographic Conditions (Flow, Temperature) MP->Conditions Inject Inject Sample Conditions->Inject Detect Detect Enantiomers (UV or Fluorescence) Inject->Detect Analyze Analyze Chromatograms Check Resolution > 2.0 Detect->Analyze End Method Validation Analyze->End

Chiral Derivatization Workflow

G Start Start Derivatization Method Prepare Prepare Betaxolol Sample in Appropriate Solvent Start->Prepare Add Add Chiral Derivatizing Agent (1.5 Molar Equivalents) Prepare->Add Buffer Add Borate Buffer (0.2 M, pH 9.5) Add->Buffer Irradiate Microwave Irradiation 70% Power, 2 Minutes Buffer->Irradiate Cool Cool to Room Temperature Irradiate->Cool Separate Separate Diastereomers on C18 Column Cool->Separate End Analyze and Quantify Separate->End

References

betaxolol topical application infantile hemangioma protocol

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application Notes for Topical Betaxolol in IH

Topical betaxolol, a selective β1-adrenergic blocker, is primarily used for glaucoma but has shown efficacy in treating superficial IH in pilot studies. Its use for IH is an off-label application [1].

  • Efficacy Profile: A 2022 pilot study demonstrated that after 6 months of treatment, topical betaxolol yielded "excellent" results in 33.78% of infants and "good" responses in 55.41%. Overall, a positive response (excellent + good) was observed in 89.19% of the 74 infants studied [2].
  • Optimal Candidate: Treatment is most effective when initiated in the early proliferative phase, particularly in children aged 0-3 months [2].
  • Safety and Tolerability: The same pilot study reported no local discomfort or systemic complications, and no statistically significant differences in heart rate or blood pressure were observed across age groups during treatment [2]. Its β1-selectivity may offer a theoretical safety advantage for respiratory function over non-selective beta-blockers, though this is well-documented in its ophthalmic use rather than the IH application [1] [3].

Proposed Experimental Protocol

The following protocol is derived from the methodology of a published pilot study, adapted for broader preclinical and clinical research settings [2].

Formulation and Dosage
  • Formulation: Betaxolol hydrochloride topical preparation [2].
  • Dosage Regimen: Apply a thin layer to the superficial hemangioma twice daily for 6 months. The exact concentration used in the positive clinical trial was not specified in the abstract but is a critical parameter for further investigation [2].
Subject Selection Criteria
Criterion Inclusion Exclusion
Age Infants aged 0-12 months (optimal: 0-3 months) [2] Older children or adults
IH Type Superficial infantile hemangiomas [2] Deep or mixed hemangiomas (as a primary inclusion criterion); structural anomalies (e.g., PHACE syndrome) [4]
Health Status Otherwise healthy infants Known hypersensitivity to betaxolol; sinus bradycardia; overt cardiac failure [3]
Assessment and Monitoring Schedule
Timepoint Primary Assessments Safety Monitoring
Baseline Photographic documentation, measurement of size/volume, assessment of color, tension, and thickness [2] Heart rate, blood pressure [2]
Monthly Repeat primary assessments; evaluate response using a Visual Analog Scale (VAS) or a predefined clinical scale [2] Heart rate, blood pressure; inquiry about local skin reactions (erythema, itching) or systemic effects (sleep disturbance, wheezing) [2] [5]
End of Study (6 months) Final evaluation and grading of clinical response (Excellent, Good, Moderate, Poor) [2] Comprehensive physical examination

Mechanism of Action and Signaling Pathways

The therapeutic effect of betaxolol in IH is linked to its blockade of β-adrenergic signaling. The diagram below illustrates the key pathways involved in IH pathogenesis and the points where betaxolol is hypothesized to act.

G Start Hemangioma Pathogenesis BetaAdrenergic β-Adrenergic Receptor Stimulation Start->BetaAdrenergic VEGF Upregulated VEGF-A Expression BetaAdrenergic->VEGF VEGFR2 VEGFR-2 Activation VEGF->VEGFR2 Downstream Downstream Signaling (PI3K/AKT, MEK/ERK) VEGFR2->Downstream Endpoint Cellular Outcomes: • Vasodilation • Endothelial Cell Proliferation • Angiogenesis • Inhibited Apoptosis Downstream->Endpoint Betaxolol Topical Betaxolol Betaxolol->BetaAdrenergic Antagonizes

The primary signaling pathways implicated in IH pathogenesis and beta-blocker action are [6] [5]:

  • β-Adrenergic Signaling Pathway: Infantile hemangiomas exhibit high expression of β-adrenergic receptors. Stimulation of these receptors normally promotes vasodilation and upregulates pro-angiogenic factors like VEGF-A. Betaxolol, as a β-blocker, antagonizes this pathway [6].
  • VEGF/VEGFR-2 Pathway: A key driver of IH proliferation is a constitutively active VEGF-A/VEGFR-2 autocrine loop in hemangioma-derived endothelial cells (HemECs). β-adrenergic signaling is one of the upstream activators of this loop. By blocking β-receptors, betaxolol can indirectly dampen this critical angiogenic signal [6].
  • Downstream Pro-Survival Pathways: VEGFR-2 activation triggers downstream pathways like PI3K/AKT and Ras/MEK/ERK, which promote endothelial cell proliferation, migration, and survival. The inhibition of the upstream β-adrenergic signal can thus lead to reduced activation of these pathways [6].

Comparative Therapeutic Landscape

The table below positions topical betaxolol within the current therapeutic context for IH.

Therapeutic Agent Route AAP Guideline Recommendation (2019) Key Considerations
Oral Propranolol Oral First-line therapy for IH requiring systemic treatment [7] High efficacy; requires monitoring for systemic side effects (e.g., sleep disturbance, hypoglycemia, bronchospasm) [7]
Topical Timolol Topical Recommended for thin or superficial lesions [7] Established safety and efficacy for superficial IH; another non-selective beta-blocker [7] [5]
Topical Betaxolol Topical Not included in current guidelines (an emerging therapy) [2] Potential Advantage: β1-selectivity may reduce risk of bronchospasm [1] [3]. Current Status: Supported by pilot study data; requires further validation [2]

Research Gaps and Future Directions

  • Optimal Formulation: Determination of the most effective drug concentration, vehicle (cream, gel, ointment), and dosing frequency [2].
  • Direct Comparative Studies: Head-to-head clinical trials comparing the efficacy, safety, and cost-effectiveness of topical betaxolol versus topical timolol are lacking.
  • Long-Term Data: Further research is needed to confirm long-term safety and the incidence of rebound growth after treatment cessation [2].
  • Mechanistic Confirmation: While the signaling pathways are theorized, more direct molecular evidence of betaxolol's action on human IH tissue is needed [6].

Conclusion

Topical betaxolol represents a promising and well-tolerated treatment candidate for superficial infantile hemangiomas, particularly when initiated early. The provided notes and protocol offer a framework for researchers to design future preclinical and clinical studies aimed at validating its efficacy, clarifying its mechanism of action, and solidifying its role in the IH treatment algorithm.

References

Frequently Asked Questions: Betaxolol Hydrochloride Stability & Degradation

Author: Smolecule Technical Support Team. Date: February 2026

  • What are the major stress conditions that degrade betaxolol? Betaxolol is labile under acidic, basic, and oxidative stress conditions [1]. It is particularly sensitive; for instance, one study noted complete degradation after just 5 minutes of boiling in acid [2] [3]. It is also susceptible to degradation when exposed to sunlight over a period of days [2].

  • What is a suitable stability-indicating HPLC method for betaxolol? A validated stability-indicating RP-HPLC method can effectively separate betaxolol from its degradation products. The following table summarizes a well-documented method suitable for analysis of tablet formulations [2] [4].

  • How can I identify the structures of degradation products? The use of LC-ESI/MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry) is the recommended technique. This approach allows for the identification and characterization of degradation products based on their fragmentation patterns and the masses obtained, without the need for isolation from the reaction mixtures [1].

Experimental Protocols for Forced Degradation Studies

Forced degradation studies help establish the stability-indicating properties of an analytical method and understand the drug's inherent stability. The following protocols are adapted from established guidelines.

Acid and Base Hydrolysis

This procedure tests the drug's susceptibility to hydrolytic degradation [2].

  • Step 1: Weigh approximately 20 mg of betaxolol hydrochloride into a 20 mL volumetric flask.
  • Step 2: Add 4 mL of a 5M sulfuric acid (H₂SO₄) solution for acid hydrolysis, or 5N sodium hydroxide (NaOH) for base hydrolysis.
  • Step 3: Allow the flask to stand at room temperature for 24 hours.
  • Step 4: Neutralize the solution using 5N NaOH (for acid hydrolysis) or 5N HCl (for base hydrolysis).
  • Step 5: Dilute to volume with deionized water. The resulting solution can then be analyzed using the HPLC method described above.
Oxidative Degradation

This procedure tests the drug's stability in the presence of oxidizing agents [2].

  • Step 1: Weigh approximately 20 mg of this compound into a 20 mL volumetric flask.
  • Step 2: Add 4 mL of 3% hydrogen peroxide (H₂O₂).
  • Step 3: Allow the flask to stand at room temperature for 24 hours.
  • Step 4: Dilute to volume with deionized water before analysis.
Photolytic Degradation (Sunlight)

This procedure evaluates the drug's photosensitivity [2].

  • Step 1: Expose the solid this compound drug powder to direct sunlight for 7 days.
  • Step 2: Transfer the exposed powder to a 10 mL volumetric flask and dissolve in deionized water.
  • Step 3: Dilute to volume with deionized water to prepare the sample for injection.

The workflow below illustrates the logical sequence of a forced degradation study, from sample preparation to analysis and identification.

Start Start: Weigh Betaxolol HCl Stress Apply Stress Conditions Start->Stress Prep Neutralize & Dilute Stress->Prep Acid/Base Analysis HPLC-UV/PDA Analysis Stress->Analysis Oxidative/Light Prep->Analysis Identify LC-ESI/MS Identification Analysis->Identify Results Review Degradation Profile Identify->Results

Validated RP-HPLC Method for Analysis

For reliable and reproducible results, you can implement the following validated RP-HPLC method. This method has been shown to effectively separate betaxolol from its degradation products and is suitable for quality control and stability testing [2].

Table 1: Optimized Chromatographic Conditions

Parameter Specification
Column Nucleosil C18 (150-250 mm × 4.6 mm, 4-5 µm)
Mobile Phase 0.02 M Potassium Dihydrogen Phosphate : Methanol (40:60, v/v)
pH Adjustment Adjusted to pH 3.0 with ortho-Phosphoric Acid
Flow Rate 1.6 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Column Temperature 20°C
Retention Time ~1.72 min

Table 2: Method Validation Data

Validation Parameter Result
Linearity Range 25 - 200 µg/mL
Regression Equation y = 0.4434x + 0.0767
Correlation Coefficient (r) 0.9999
Precision (% RSD) System: 0.41%; Method: 0.53%
Accuracy (% Recovery) 100.01% - 101.35%
LOD / LOQ Not specified in this study, but a 2024 study reports LOD=5.46 µg/mL, LOQ=16.54 µg/mL [1]

Degradation Pathway Analysis with LC-MS/MS

For advanced structural elucidation, LC-ESI/MS is the preferred technique. A 2024 study confirms that betaxolol decomposes under acidic, basic, and oxidative environments. The degradation products can be identified by analyzing their fragmentation patterns and the masses obtained from the MS analysis [1].

The diagram below outlines the process for identifying degradation products, which is crucial for understanding the chemical pathways involved in betaxolol's instability.

Sample Degraded Sample (via HPLC) LCMS LC-ESI/MS Analysis Sample->LCMS Data MS/MS Fragmentation Data LCMS->Data Interp Interpret Fragmentation Patterns Data->Interp ID Identify Degradation Products Interp->ID

Troubleshooting Common Experimental Issues

  • Poor Chromatographic Separation: If betaxolol peaks are co-eluting with degradation product peaks, check the mobile phase pH and organic composition. The method is robust, but small changes in these parameters can be optimized to improve resolution [2].
  • Low Drug Recovery in Stressed Samples: Betaxolol degrades rapidly under harsh conditions. If degradation is too extensive, consider reducing the stressor concentration (e.g., acid/base normality) or the exposure time [2].
  • Unidentified Peaks in LC-MS: When unknown peaks appear, their fragmentation patterns must be carefully analyzed. The 2024 study demonstrates that all major degradation products of betaxolol can be identified this way, confirming the power of this technique [1].

References

betaxolol nanoparticle drug loading encapsulation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the proven formulation strategies to achieve high encapsulation efficiency (EE) for Betaxolol Hydrochloride (BH)?

    • A1: Research indicates that a multi-layered, ion-driven encapsulation approach is highly effective. The core strategy involves first forming a complex between cationic BH and a refined, acid-treated Montmorillonite (MMt) clay. This MMt-BH complex is then encapsulated within a hyaluronic acid/chitosan (HA/CS) nanoparticle matrix, which is finally coated with Eudragit RS (ED) to create a triple-encapsulated system (MMt-BH-HA/CS-ED NP). This method has been reported to achieve an encapsulation efficiency of 95.8% and a drug loading of 9.1% [1].
  • Q2: Which preparation method is recommended for these BH-loaded nanoparticles?

    • A2: The ion cross-linking-solvent evaporation method is a well-documented and successful technique for this specific formulation [1]. The process involves several key stages, as outlined in the workflow below.
  • Q3: What are the critical parameters to characterize for these nanoparticle formulations?

    • A3: You should focus on a set of critical quality attributes that define the formulation's potential for success. The table below summarizes the target values for key physicochemical properties based on published research [1].

Key Physicochemical Properties of BH-Loaded Nanoparticles

The following table summarizes the target characteristics for an optimized BH-loaded nanoparticle formulation based on a successful model system.

Property Target Value Measurement Technique
Encapsulation Efficiency (EE) 95.8% Dynamic dialysis method [1]
Drug Loading (DL) 9.1% Dynamic dialysis method [1]
Average Particle Size ~200-300 nm Dynamic Light Scattering (DLS) [1]
Zeta Potential Positive surface charge Electrophoretic Light Scattering [1]
Sustained Release Duration Up to 8 hours In vitro release testing [2]
IOP-Lowering Efficacy Over 12 hours In vivo rabbit model [1] [2]

Experimental Protocol: Ion Cross-Linking-Solvent Evaporation

Here is a detailed methodology for preparing BH-loaded multifunctional nanoparticles, as described in the literature [1].

1. Complexation of Drug with Montmorillonite (MMt) * Acid Treatment of MMt: Treat natural MMt with 5% H₂SO₄ at 70°C for 30 minutes to increase its surface area and cation exchange capacity [1]. * Form MMt-BH Complex: Intercalate the acid-treated MMt with this compound to form a sustained-release complex [1].

2. Preparation of HA/CS Nanoparticle Core * Prepare CS solution: Dissolve 10 mg of Chitosan in 0.2% (v/v) acetic acid, adjusting the pH to 5. * Prepare HA solution: Make a 2 mg/mL Hyaluronic acid solution. The MMt-BH complex (or free BH for comparison) is added to this HA solution before cross-linking. * Cross-linking: Add 5 mL of the HA solution (containing the drug) to the CS solution under magnetic stirring at 900 rpm for 30 minutes to form the nanoparticle core via ionic gelation [1].

3. Stabilization and Coating * Add Stabilizer: Introduce 100 mg of Poloxamer 188 into the nanoparticle suspension under stirring for 5 minutes. * Eudragit Coating: Dropwise add a 10 mg/mL Eudragit RS ethanol solution into the suspension. * Emulsification: Immediately subject the mixture to ice-bath ultrasonication for 5 minutes. * Solvent Removal: Stir the final emulsion at room temperature for 2 hours to evaporate the organic solvent. Store the resulting nanoparticle suspension at 4°C [1].

Troubleshooting Common Encapsulation Challenges

The table below addresses common issues and offers solutions grounded in general nanoparticle formulation principles and specific insights from the search results.

Problem Possible Cause Suggested Solution
Low EE for hydrophilic BH Good water solubility of BH leads to drug leakage during formulation [1]. Use an ion-exchange material (e.g., MMt) to pre-bind the drug before nano-encapsulation [1] [2].
Inconsistent particle size Uncontrolled mixing during cross-linking or solvent evaporation. Standardize stirring/ultrasonication speed and time. Consider microfluidic techniques for better reproducibility [3].
Poor sustained release profile Inadequate coating or weak drug-polymer interaction. Apply a secondary polymer coat (e.g., Eudragit RS) and verify its formation using techniques like TEM and FTIR [1] [4].
Formulation instability Low zeta potential leading to aggregation. Optimize the HA-to-CS ratio to ensure a sufficiently high positive zeta potential for electrostatic stability [1].

Workflow for Nanoparticle Preparation and Optimization

The following diagram illustrates the complete experimental workflow for preparing BH-loaded nanoparticles, integrating the key steps and optimization checkpoints.

BH_Nanoparticle_Workflow Start Start Experiment MMt_Prep Acid Treatment of Montmorillonite (MMt) Start->MMt_Prep Complex Form MMt-BH Complex MMt_Prep->Complex HA_Soln Prepare HA Solution (Drug added here) Complex->HA_Soln Crosslink Ionic Cross-linking (Stir at 900 rpm for 30 min) HA_Soln->Crosslink CS_Soln Prepare CS Solution (pH adjusted to 5) CS_Soln->Crosslink Stabilize Add Stabilizer (Poloxamer 188) Crosslink->Stabilize Coat Eudragit RS Coating (via ethanol solution) Stabilize->Coat Emulsify Ice-bath Ultrasonication (5 min) Coat->Emulsify Evaporate Solvent Evaporation (Stir for 2 hours) Emulsify->Evaporate Store Store at 4°C Evaporate->Store Characterize Characterize: Size, Zeta, EE, DL Store->Characterize Proceed to

References

Enhanced Betaxolol Formulations: A Technical Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Recent studies have focused on developing novel delivery systems to overcome the rapid clearance and low bioavailability of conventional betaxolol eye drops. The table below compares key advanced formulations.

Formulation Type Key Composition Particle/Vesicle Size Zeta Potential (mV) Drug Release Profile Precorneal Retention Time Key Enhancement Mechanism
Mesoporous Silica Microspheres (BH@MCM-41 MPs) [1] [2] MCM-41 silica, Polyacrylic resin (Eudragit) 8.87 ± 3.03 µm +28.5 ± 2.1 Sustained release over 12 hours [1] 58.17 minutes [1] High mucin-binding via hydrophobic surface; interaction with corneal cells [1] [2]
Montmorillonite Nanoparticles (MMt-BH-HA/CS-ED NPs) [3] [4] Montmorillonite clay, Hyaluronic Acid, Chitosan, Eudragit 200-300 nm (core NP) +28.5 to +34.7 [3] Biphasic release [3] Longer than BH solution [3] Micro-interactions with mucin; shift from aqueous to mucin layer clearance [3]
Highly Permeable Ocular Bilosomes (HPOBs) [5] Soy Phosphatidylcholine, Span 60, Sodium Deoxycholate 372.5 ± 8.4 nm (for HPOB-4) -41.8 ± 0.6 [5] Sustained release up to 24 hours [5] Significant increase vs. solution [5] Bile salts & edge activators enhance corneal permeability and stability [5]
Montmorillonite Microspheres (BH@MMT MPs) [1] [2] Montmorillonite clay, Polyacrylic resin (Eudragit) 8.81 ± 3.25 µm +26.3 ± 1.8 Sustained release over 12 hours [1] 44.49 minutes [1] Mucoadhesion via positive surface charge [1] [2]

Detailed Experimental Protocols

Here are the detailed methodologies for preparing and evaluating two of the key formulations, as described in the recent literature.

Protocol for Betaxolol-Loaded Microspheres (BH@MCM-41 MPs & BH@MMT MPs) [1] [2]
  • Formulation Method: Oil-in-oil emulsion solvent evaporation method.
  • Drug Loading: Betaxolol hydrochloride (BH) is first loaded into the mesoporous carriers (MCM-41 or MMT) via adsorption.
  • Microsphere Formation: The drug-loaded carrier is then dispersed in a polymer solution (Eudragit RS PO and RL PO dissolved in ethanol). This dispersion is emulsified into liquid paraffin containing Span 80 as an emulsifier.
  • Solidification: The emulsion is stirred continuously for 2-4 hours at room temperature to allow the ethanol to evaporate, solidifying the microspheres.
  • Collection: The microspheres are collected by centrifugation, washed repeatedly with n-hexane to remove residual oil, and then air-dried.
Protocol for Multifunctional Nanoparticles (MMt-BH-HA/CS-ED NPs) [3] [4]
  • Formulation Method: Ion cross-linking-solvent evaporation method.
  • Complex Formation: Betaxolol HCl is intercalated into acid-treated montmorillonite (MMt) to form a MMt-BH complex.
  • Core Nanoparticles: The MMt-BH complex is added to a Hyaluronic Acid (HA) solution. This mixture is then added to a Chitosan (CS) solution under magnetic stirring (900 rpm, 30 min) to form cross-linked HA/CS nanoparticles encapsulating the complex.
  • Coating: Poloxamer 188 is added as a stabilizer. A Eudragit (ED) ethanol solution is then dropped into the suspension, followed by immediate ice-bath ultrasonication for 5 minutes.
  • Solvent Removal: The final emulsion is stirred at room temperature for 2 hours to remove the organic solvent. The nanoparticle suspension is stored at 4°C.

Key Evaluation Assays & Troubleshooting

The following assays are critical for characterizing the performance of your betaxolol formulations. Potential issues and solutions are outlined based on the research.

Mucin Binding & Precorneal Retention Analysis
  • Purpose: To evaluate the formulation's ability to bind to ocular mucin, which is a key mechanism for prolonging retention time [3].
  • Method: Use an in vitro mucin particle assay. Incubate the formulation with mucin (e.g., Type II) in a buffer. After incubation, centrifuge the mixture and analyze the drug content in the supernatant to determine the amount bound to the mucin pellet [1] [3]. Higher binding correlates with longer ocular residence.
  • Troubleshooting:
    • Low Mucin Binding: If binding is low, consider modifying the surface charge. As studies show, positively charged particles (Zeta Potential ~+28 to +35 mV) exhibit significantly better mucoadhesion due to interaction with negatively charged mucin [1] [3] [2]. You can adjust the ratio of cationic polymers (e.g., Eudragit RS/RL, Chitosan).
In Vivo Precorneal Retention Tracking
  • Purpose: To visually and quantitatively assess how long the formulation remains on the ocular surface in vivo.
  • Method: Incorporate a fluorescent dye (e.g., Coumarin-6) into the formulation. Instill the labeled formulation into the eyes of laboratory animals (e.g., rabbits). At predetermined time points, use a slit-lamp microscope with a fluorescence attachment or an in vivo imaging system to observe and quantify the fluorescence intensity remaining in the eye area [3] [2].
  • Troubleshooting:
    • Rapid Fluorescence Loss: This indicates the formulation is being cleared too quickly. To improve retention, explore strategies to increase hydrophobicity. Research indicates that more hydrophobic surfaces (e.g., BH@MCM-41 MPs) demonstrate higher mucin binding and longer retention times (58.17 min) compared to less hydrophobic ones (44.49 min for BH@MMT MPs) [1] [2].
Transcorneal Permeation Study
  • Purpose: To measure the formulation's ability to facilitate drug passage across the cornea.
  • Method: Use an Franz-type diffusion cell with excised animal corneas (e.g., from rabbits). Mount the cornea between the donor and receptor compartments. Place the betaxolol formulation in the donor compartment and a suitable buffer (e.g., PBS) in the receptor compartment. Maintain at 34±1°C. Sample the receptor fluid at intervals and analyze for drug content to determine the permeability coefficient and flux [5].
  • Troubleshooting:
    • Low Permeation: This is a common issue with hydrophilic drugs like betaxolol [5]. Using permeation enhancers like bile salts (in Bilosomes) or cationic polymers (e.g., Chitosan) that can temporarily open tight junctions between corneal epithelial cells can significantly improve corneal permeability [3] [5].

Mechanism of Action Workflow

The following diagram illustrates the core strategies and mechanisms by which these advanced formulations enhance precorneal retention, based on the current research.

Start Goal: Enhance Betaxolol Precorneal Retention Strategy1 Strategy A: Improve Mucoadhesion Start->Strategy1 Strategy2 Strategy B: Enhance Corneal Permeation Start->Strategy2 Strategy3 Strategy C: Control Drug Release Start->Strategy3 Mechanism1A Use Cationic Polymers (E.g., Eudragit, Chitosan) Strategy1->Mechanism1A Mechanism1B Increase Surface Hydrophobicity (E.g., MCM-41 Silica) Strategy1->Mechanism1B Outcome1 Result: Higher Mucin Binding Slowed Clearance via Mucin Layer Mechanism1A->Outcome1 Mechanism1B->Outcome1 FinalOutcome Final Outcome: Extended Precorneal Retention & Enhanced Ocular Bioavailability Outcome1->FinalOutcome Mechanism2 Use Permeation Enhancers (E.g., Bile Salts, Cationic Polymers) Strategy2->Mechanism2 Outcome2 Result: Improved Drug Uptake Across Corneal Epithelium Mechanism2->Outcome2 Outcome2->FinalOutcome Mechanism3 Use Sustained-Release Carriers (E.g., Montmorillonite, Mesoporous Silica) Strategy3->Mechanism3 Outcome3 Result: Prolonged Therapeutic Effect Reduced Dosing Frequency Mechanism3->Outcome3 Outcome3->FinalOutcome

References

betaxolol compatibility other glaucoma medications

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacological Profile

Understanding how betaxolol works is fundamental to designing combination therapies.

  • Mechanism of Action: Betaxolol is a selective β-1 adrenergic receptor blocker. In the eye, it antagonizes β-1 receptors in the ciliary body, which inhibits the production of aqueous humor, thereby lowering IOP [1].
  • Key Differentiator: Its cardioselectivity means it has a lower affinity for β-2 receptors. This is a critical distinction from non-selective beta-blockers (like timolol) because it may reduce the risk of bronchospasm, making it a consideration for patients with mild respiratory comorbidities [1] [2]. However, caution is still advised in patients with a history of severe asthma or COPD [3].

The following diagram illustrates the signaling pathway targeted by betaxolol.

G Epinephrine Epinephrine Beta-1 Receptor Beta-1 Receptor Epinephrine->Beta-1 Receptor Binds to G-protein (Gs) G-protein (Gs) Beta-1 Receptor->G-protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gs)->Adenylyl Cyclase Stimulates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Activates Calcium Influx Calcium Influx Protein Kinase A->Calcium Influx Increases Aqueous Humor Production Aqueous Humor Production Calcium Influx->Aqueous Humor Production Stimulates Betaxolol Betaxolol Betaxolol->Beta-1 Receptor Antagonizes

Efficacy in Combination Therapy

Combining medications with different mechanisms of action is a standard strategy to achieve sufficient IOP control. The table below summarizes the evidence for betaxolol used in conjunction with other major drug classes.

Drug Class Compatibility & Evidence Key Findings
Prostaglandin Analogs (PGAs) Compatible PGAs increase uveoscleral outflow [4]. A 2025 systematic review ranked PGA + Carbonic Anhydrase Inhibitor (CAI) as the most effective combo; PGA + Beta-blocker was also highly effective [5].
Carbonic Anhydrase Inhibitors (CAIs) Compatible CAIs reduce aqueous production via a different pathway [4]. The fixed combination dorzolamide/timolol is available; betaxolol can be similarly used with CAIs [6] [4].
Alpha-2 Adrenergic Agonists Compatible Agents like brimonidine reduce aqueous production and increase outflow [4]. The fixed combination brimonidine/timolol exists, supporting the principle of combining with beta-blockers [4].
Miotics (e.g., Pilocarpine) Compatible Explicitly indicated for concomitant use. In angle-closure glaucoma, betaxolol should be used with a miotic, not alone [3].
Other Beta-Blockers Not Recommended Concurrent use of oral and ophthalmic beta-blockers can lead to additive systemic effects (e.g., severe bradycardia, hypotension) [6] [3].

Experimental & Clinical Considerations

For researchers designing studies, several pharmacological and clinical factors are critical.

  • Systemic Drug Interactions: Betaxolol can interact with systemically administered drugs. Concomitant use requires caution and monitoring for potential additive effects.

    • Oral Beta-Blockers & Calcium Channel Blockers: May exacerbate hypotension and bradycardia [6] [3].
    • Catecholamine-Depleting Drugs (e.g., Reserpine): Can produce additive effects and significant hypotension/bradycardia [3].
    • Insulin and Oral Hypoglycemics: Beta-blockers may mask the signs of acute hypoglycemia (e.g., tachycardia) and make it harder to control blood sugar levels [7] [3].
    • Adrenergic Psychotropic Drugs: Caution is advised due to betaxolol's adrenergic-blocking activity [3].
  • Adverse Reaction Profile: Understanding side effects is crucial for troubleshooting experiments and interpreting clinical data.

    • Ocular: Temporary stinging, discomfort, dry eyes, and blurred vision are common. Betaxolol has a local anesthetic effect and may reduce corneal sensitivity [8] [3].
    • Systemic: Although cardioselective, systemic absorption can occur and may cause bradycardia, heart block, hypotension, insomnia, dizziness, and pulmonary distress (e.g., bronchospasm) in susceptible individuals [1] [7] [3].

Troubleshooting FAQs for Researchers

Q1: What is the recommended experimental dosing regimen for topical betaxolol in animal models of glaucoma?

  • A: The standard clinical dose is one to two drops of 0.5% betaxolol hydrochloride ophthalmic solution twice daily [1] [3]. The IOP-lowering response may take a few weeks to stabilize [3]. Dosing in animal models must be translated and validated based on species-specific ocular volume and physiology.

Q2: How does betaxolol's selectivity influence its use in models with comorbid respiratory diseases?

  • A: As a selective β-1 blocker, betaxolol is preferred over non-selective beta-blockers in subjects with mild reactive airway disease, asthma, or COPD [1] [2]. It poses a lower risk of bronchospasm, but caution is still required, and it is contraindicated in subjects with severe or uncontrolled asthma [3].

Q3: What are the critical control experiments when evaluating betaxolol in combination therapy?

  • A:
    • Establish a Baseline: Compare the IOP-lowering effect of each agent alone against a control (vehicle) group.
    • Check for Additive/Synergistic Effect: Compare the combination regimen (e.g., Betaxolol + Drug B) against both monotherapies.
    • Monitor Systemic Parameters: Especially heart rate and blood pressure, when combining with other systemic medications that could have additive cardiovascular effects [6] [3].
    • Assess Ocular Surface Health: Use staining and histological analysis to evaluate potential additive irritant effects or toxicity from multiple topical formulations [8].

References

betaxolol administration contact lens wearers

Author: Smolecule Technical Support Team. Date: February 2026

Administration Guide for Soft Contact Lenses

For patients wearing soft contact lenses, betaxolol eye drops are not recommended for use while lenses are in place. The standard clinical protocol is as follows [1] [2] [3]:

  • Step 1: Remove Lenses - Take out soft contact lenses before instilling the betaxolol eye drops.
  • Step 2: Administer Drops - Apply the prescribed number of drops into the eye.
  • Step 3: Wait Before Reinserting - Wait at least 15 minutes after administration before reinserting the contact lenses.

This precaution is primarily due to the preservative benzalkonium chloride found in many multi-dose ophthalmic formulations, including some betaxolol products. This preservative can be absorbed by the soft contact lens material, potentially leading to lens discoloration and eye irritation [4].

Experimental Considerations for Drug Delivery Research

The challenge with traditional eye drops and contact lenses presents a significant opportunity for innovative drug delivery systems. The table below summarizes the core problem and the associated research parameters for investigation.

Aspect Key Consideration for Researchers
Problem Low bioavailability (~5%) of traditional drops; rapid washout; patient non-compliance with multi-drop regimens [5].
Preservative Effect Study lens material absorption kinetics of benzalkonium chloride; assess polymer degradation and drug release profile alteration.
Drug-Lens Interaction Quantify betaxolol uptake and release kinetics from various hydrogel polymers used in contact lenses.
Release Profile Aim for sustained release over hours or days to improve therapeutic efficacy and patient compliance compared to twice-daily drops [5].

The following diagram illustrates the core pathway from the problem to the research objective, which is to develop a safer and more effective delivery method.

Problem Problem: Traditional Drops & Lenses Cause1 Preservative (BAK) Absorption Problem->Cause1 Cause2 Low Bioavailability Problem->Cause2 Cause3 Patient Non-compliance Problem->Cause3 Objective Research Objective: Develop Drug-Loaded Lenses Cause1->Objective Cause2->Objective Cause3->Objective

Advanced Research: Contact Lenses as a Drug Delivery Vehicle

Beyond troubleshooting, a major research focus is on engineering contact lenses designed to serve as sustained-release drug delivery platforms for betaxolol and other ophthalmic agents. The primary goal is to overcome the limitations of eye drops by improving corneal residence time and bioavailability [5].

Key Preparation Methodologies: Several advanced techniques have been developed to load drugs into contact lens hydrogels, moving beyond simple soaking:

  • Molecular Imprinting (MI): Creating selective binding sites for the drug molecule within the polymer network to control release [5].
  • Vitamin E Modification: Using vitamin E as a barrier within the lens to create a diffusive pathlength, significantly prolonging the release time of the drug [5].
  • Polymer Nanoparticles (NPs): Encapsulating the drug within nanoparticles which are then dispersed throughout the lens matrix [5].
  • Drug Polymer Film/Coating (DPF): Applying a thin, drug-loaded polymer film onto the surface of the lens [5].

Experimental Workflow for Development: A typical research pipeline for developing a betaxolol-eluting contact lens would involve the following stages. This workflow outlines a cyclical process of design, fabrication, testing, and refinement.

Step1 1. Polymer Selection & Lens Design Step2 2. Drug Loading (e.g., MI, NPs) Step1->Step2 Step3 3. In Vitro Release Kinetics Step2->Step3 Step4 4. Biocompatibility & Material Testing Step3->Step4 Step5 5. In Vivo Efficacy (IOP Reduction) Step4->Step5 Step6 6. Data Analysis & Formulation Refinement Step5->Step6 Step6->Step1 Refine

Protocol for In Vitro Drug Release Kinetics: This is a fundamental experiment to characterize the performance of a drug-loaded lens [5].

  • Apparatus: USP dissolution apparatus or a custom Franz diffusion cell. A controlled-temperature shaker bath.
  • Medium: Phosphate buffered saline (PBS, pH ~7.4) or simulated tear fluid, maintained at 37°C to simulate ocular surface conditions.
  • Procedure:
    • Place the fabricated betaxolol-loaded contact lens into a vessel containing a known volume of release medium with continuous, gentle agitation.
    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours...), withdraw a small aliquot of the medium and replace it with fresh medium to maintain sink conditions.
    • Analyze the drug concentration in the aliquots using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
  • Data Analysis: Plot the cumulative amount of betaxolol released versus time. Fit the data to mathematical models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism.

References

betaxolol versus timolol intraocular pressure efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Betaxolol vs. Timolol

The table below summarizes the core characteristics and comparative data for betaxolol and timolol.

Feature Betaxolol Timolol
Receptor Selectivity Selective β1-adrenergic antagonist [1] Nonselective β1 and β2-adrenergic antagonist [2]
Primary Mechanism of Action Reduces aqueous humor production [3] Reduces aqueous humor production [2]
Mean IOP Reduction ~27.7% (in one pilot study) [4] 20-30% [1]
Comparative Efficacy May be less effective at reducing IOP than non-selective agents [1]; can take up to 12 months to reach maximum pressure reduction [5] Considered the standard for comparison; strong IOP-lowering efficacy [1]
Long-term Monotherapy (7-year study) 29% of eyes remained on original medication [5] 43% of eyes remained on original medication [5]
Key Potential Ocular Side Effects - Ocular hyperemia, irritation [1]
Systemic Safety Profile Cardioselective; may be advantageous for patients with pulmonary conditions [6] [1] Nonselective; should be avoided in patients with asthma, COPD, bradycardia, or heart block [2] [1]
Effect on Ocular Circulation Increased retinal blood flow by 15.0% in a pilot study [4] Variable effects reported on retinal circulation [4]

Detailed Experimental Data and Methodologies

The data in the summary table is derived from specific clinical studies with distinct methodologies.

  • Short-term Efficacy and Mechanism (Betaxolol)

    • Reference: Reiss & Brubaker, Ophthalmology, 1983 [3]
    • Protocol: A single-drop, double-masked study in 24 normal subjects. One eye received 1% betaxolol, the fellow eye received a placebo.
    • Measurements: Aqueous humor flow was quantified using fluorophotometry; outflow resistance was measured via tonography.
    • Key Findings: Betaxolol suppressed aqueous humor flow in all subjects by a mean of 32% ± 13%, with no consistent effect on outflow resistance.
  • Long-term Monotherapy and Visual Field Preservation

    • Reference: 7-year prospective study, British Journal of Ophthalmology, 2001 [5]
    • Protocol: A randomized, open, comparative study of 153 patients (280 eyes) with newly diagnosed open-angle glaucoma. Patients were assigned to timolol, betaxolol, or carteolol.
    • Measurements: Patients were followed for up to 7 years with clinical observations, Goldmann tonometry, and Humphrey visual field analysis. Key Findings: After 7 years, a smaller proportion of eyes started on betaxolol (29%) remained on monotherapy compared to timolol (43%). There was no statistically significant difference in visual field preservation between the selective and non-selective beta-blockers.
  • Effect on Retinal Circulation (Betaxolol)

    • Reference: Gupta et al., Eye, 1994 [4]
    • Protocol: A masked, randomized study in 10 patients with ocular hypertension. One eye received betaxolol, the fellow eye received a placebo.
    • Measurements: Retinal blood flow (RBF) was determined in a major temporal vein using laser Doppler velocimetry and monochromatic fundus photography before and 2 hours after drop instillation.
    • Key Findings: Betaxolol-treated eyes showed a 15.0% increase in RBF, associated with a 27.7% reduction in IOP and a 16.9% increase in perfusion pressure.

Mechanisms of Action and Signaling Pathways

The differential effects of betaxolol and timolol stem from their distinct interactions with adrenergic receptors in the eye.

G CiliaryBody Ciliary Body Epithelium AqProduction Aqueous Humor Production CiliaryBody->AqProduction Secretes Beta1_Rec β₁-adrenergic receptor Beta1_Rec->AqProduction Stimulates (via cAMP cascade) Beta2_Rec β₂-adrenergic receptor Beta2_Rec->AqProduction Stimulates (via cAMP cascade) IOP Intraocular Pressure (IOP) AqProduction->IOP Increases AqProduction->IOP Decreases Betaxolol Betaxolol (Selective) Betaxolol->Beta1_Rec  Antagonizes Betaxolol->AqProduction Reduces Timolol Timolol (Nonselective) Timolol->Beta1_Rec  Antagonizes Timolol->Beta2_Rec  Antagonizes Timolol->AqProduction Reduces

Diagram: Differential Beta-Blocker Mechanisms on Aqueous Humor Production

The diagram illustrates the primary site of action for both drugs. The key difference lies in their receptor selectivity:

  • Timolol, as a nonselective antagonist, blocks both β1 and β2 receptors on the ciliary epithelium. This broad action is responsible for its potent IOP-lowering effect [2] [1].
  • Betaxolol is a cardioselective β1-antagonist. Its primary mechanism is also the reduction of aqueous production, but through selective β1 blockade [3] [1]. This selectivity is theorized to underlie its potentially more favorable impact on ocular blood flow, as β2-mediated vasoconstriction is avoided [4].

Key Considerations for Clinical and Research Decisions

  • Efficacy vs. Safety Decision: The choice between these agents often involves a trade-off. Timolol generally provides a more potent IOP reduction and may be more effective as long-term monotherapy [5] [1]. However, betaxolol's β1-selectivity may be preferred for patients with concomitant pulmonary disease like asthma or COPD, where non-selective β2 blockade is contraindicated [2] [6].

  • Beyond IOP: The Ocular Blood Flow Hypothesis: The finding that betaxolol can increase retinal blood flow is significant [4]. Since glaucoma involves vascular components, this potential for improved perfusion may offer a neuroprotective benefit independent of IOP reduction. This area remains a key point of scientific inquiry.

  • Role in Modern Therapy: While both are effective, current clinical practice often favors prostaglandin analogs as first-line treatment due to superior efficacy and systemic safety [2] [1]. Beta-blockers like timolol and betaxolol remain important second-line or adjunctive therapies, with their unique safety profiles guiding the selection.

References

betaxolol neuroprotective evidence other glaucoma drugs

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Neuroprotective Glaucoma Drugs

Drug / Agent Class Proposed Neuroprotective Mechanisms Level of Evidence & Key Findings

| Betaxolol | Selective β1-adrenergic blocker | • Reduces glutamate-induced excitotoxicity [1] [2]Blocks voltage-gated Ca²⁺ channels, preventing toxic intracellular Ca²⁺ accumulation [1] [2]Attenuates NMDA receptor-mediated currents [1] | Pre-clinical (Animal & In Vitro) • Reduced retinal damage from ischemia/reperfusion in rats; preserved electroretinogram (ERG) responses [3]. • Reduced glutamate-induced increases in spontaneous firing of retinal ganglion cells (RGCs) in salamander retina [1]. | | Brimonidine | Selective α2-adrenergic agonist | • Upregulates neurotrophic factors (e.g., BDNF, FGF) [4]Modulates apoptosis (decreases pro-apoptotic Bax, increases anti-apoptotic Bcl-2/xL) [4]Inhibits glutamate release and its neurotoxic effects [4] | Clinical & Pre-clinicalLow-pressure Glaucoma Treatment Study (LoGTS): Visual field progression was significantly lower with brimonidine vs. timolol, despite similar IOP control [4]. • Animal models show protection of RGCs in various optic injuries [4]. | | Nicotinamide (Vitamin B3) | Vitamin | • Boosts mitochondrial metabolism by increasing NAD+ levels, reducing RGC vulnerability [5]. | Clinical Trials (Ongoing) • A 2022 phase 2 trial showed small, short-term improvements in visual field parameters. A phase 3 clinical trial is currently underway [5]. | | Ciliary Neurotrophic Factor (CNTF) | Neurotrophic Factor | • Promotes RGC survival and axon regeneration [4] [5]. | Clinical Trials (Ongoing)NT-501 Implant (Phase I): A sustained-release intravitreal implant showed a potential to slow the decline of visual field and RNFL thickness in glaucoma patients [4] [5]. A Phase II trial is ongoing [4]. |

Detailed Experimental Evidence and Protocols

For researchers, the specific methodologies from key experiments are detailed below.

Betaxolol: Key Experimental Models
  • In Vivo Rat Model of Ischemia/Reperfusion [3]

    • Objective: To determine if betaxolol protects the retina from damage induced by acute pressure-induced ischemia.
    • Protocol:
      • Ischemia Induction: Raise intraocular pressure in one eye of a rat to a pre-defined level for 45 minutes to simulate an ischemic insult as in glaucoma.
      • Drug Administration: Inject betaxolol intraperitoneally before ischemia and on the days of reperfusion.
      • Outcome Measures (after 3 days of reperfusion):
        • Functional: Record Electroretinograms (ERGs) to measure the b-wave amplitude, which reflects inner retinal function.
        • Structural/Molecular: Examine retinas immunohistochemically for changes in calretinin and choline acetyltransferase (ChAT) immunoreactivities, markers of specific retinal neuron health.
    • Key Finding: Betaxolol pre-treatment prevented the drastic reduction in the ERG b-wave and reduced the changes to calretinin and ChAT immunoreactivities induced by ischemia.
  • In Vitro Studies on Isolated Retina and Cell Cultures [3] [1] [2]

    • Objective: To elucidate the cellular mechanisms of betaxolol's neuroprotection.
    • Protocols and Findings:
      • Glutamate Agonist Challenge: Incubate isolated rabbit retinas in a solution containing glutamate agonists (kainate or NMDA). Betaxolol partially prevented the changes in GABA immunoreactivity caused by NMDA and lack of oxygen/glucose [3].
      • Electrophysiology: Use whole-cell patch-clamp recording on retinal ganglion cells from tiger salamander. Application of 20-50 μM betaxolol reduced glutamate-induced spontaneous spike rates and voltage-gated sodium and calcium currents [1].
      • Calcium Influx Measurement: Use fluorescent dyes (e.g., Indo-1) in chick retinal cell cultures. Betaxolol significantly reduced the kainate-induced elevation of intracellular calcium ([Ca²⁺]i) [3].
Brimonidine: Key Clinical Trial
  • The Low-pressure Glaucoma Treatment Study (LoGTS) [4]
    • Objective: To compare the effects of brimonidine and timolol on visual field progression in patients with low-pressure glaucoma.
    • Design: Multicenter, double-masked, randomized study.
    • Participants: 99 patients treated with brimonidine monotherapy and 79 with timolol.
    • Outcome: The incidence of visual field progression was significantly lower in the brimonidine group (9.1%) than in the timolol group (39.2%), despite similar IOP-lowering effects.

Neuroprotective Mechanisms of Betaxolol

The following diagram synthesizes experimental findings to illustrate the cellular pathways through which betaxolol is proposed to protect retinal ganglion cells.

G IschemicStress Ischemic Stress GlutamateRelease Excessive Glutamate Release IschemicStress->GlutamateRelease NMDA_Activation NMDA Receptor Over-activation GlutamateRelease->NMDA_Activation Ca_Influx_NMDA Ca²⁺ Influx via NMDA Receptors NMDA_Activation->Ca_Influx_NMDA Ca_Influx_VGCC Ca²⁺ Influx via Voltage-Gated Channels ToxicCaLoad Toxic Intracellular Ca²⁺ Load Ca_Influx_VGCC->ToxicCaLoad Ca_Influx_NMDA->ToxicCaLoad RGC_Apoptosis RGC Apoptosis & Damage ToxicCaLoad->RGC_Apoptosis Betaxolol Betaxolol Mech1 • Reduces Na⁺/Ca²⁺ currents • Lowers excitability Betaxolol->Mech1 Primary Mech2 • Attenuates NMDA-mediated current Betaxolol->Mech2 Contributory Mech1->Ca_Influx_VGCC Reduces Mech2->Ca_Influx_NMDA Reduces Neuroprotection Protected Retinal Ganglion Cell (RGC)

The diagram illustrates the central role of calcium-mediated excitotoxicity in RGC death. Betaxolol's primary neuroprotective action is reducing voltage-gated calcium and sodium currents, which lowers RGC excitability and prevents toxic calcium influx. A secondary, contributory mechanism is the attenuation of calcium influx through NMDA receptor channels [1] [2].

Research Context and Future Directions

  • Evidence Gap: A significant theme in recent literature is the gap between promising pre-clinical findings (as with betaxolol) and proven clinical benefit. A 2025 bibliometric analysis notes that while research on molecular mechanisms is robust, there is "not much progress in developing new drug candidates and conducting clinical trials" [6].
  • The Shift to IOP-Independent Therapies: The focus is expanding beyond IOP-lowering to therapies that directly protect RGCs. The ongoing clinical trials for nicotinamide/pyruvate and the CNTF implant represent a major research drive to deliver the first true IOP-independent neuroprotective treatments for glaucoma [5] [7].

References

betaxolol adjunctive therapy other ocular hypotensives

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison of Ocular Hypotensives

The table below summarizes the intraocular pressure (IOP)-lowering efficacy of betaxolol and other common agents from key clinical studies.

Drug/Therapy Class Dosing Regimen Mean IOP Reduction (Peak) Mean IOP Reduction (Trough) Key Comparative Findings
Betaxolol 0.5% [1] [2] Selective β1-blocker Twice daily ~21% [1] 15% [1] Effective, but magnitude of IOP reduction less than timolol [2]. Safer for patients with respiratory issues [3] [4].
Timolol 0.5% [1] [2] Non-selective β-blocker Twice daily ~25% [1] 20% [1] Superior IOP reduction compared to betaxolol [2], but carries risk of bronchospasm and cardiovascular effects [4].
Dorzolamide 2.0% [1] Topical Carbonic Anhydrase Inhibitor Three times daily ~23% [1] 17% [1] Long-term use not associated with clinically meaningful systemic side effects [1].
NET/LAT FDC [5] Rho Kinase Inhibitor / Prostaglandin Analog Once daily Non-inferior to BIM/TIM FDC; mean diurnal IOP ranged from 15.4-15.6 mmHg [5].
BIM/TIM FDC [5] Prostaglandin Analog / Non-selective β-blocker Once daily Mean diurnal IOP ranged from 15.2-15.6 mmHg [5].

Adjunctive Use & Combination Protocols

Betaxolol's value in therapy often lies in its complementary mechanism of action when used with other drugs.

  • Mechanism of Action: Betaxolol is a selective β1-adrenergic blocking agent. It lowers IOP primarily by decreasing aqueous humor production in the ciliary body. It achieves this by inhibiting the β-adrenergic receptor-activated cascade that normally leads to increased intracellular calcium, a key signal for aqueous production [3] [6]. Its selectivity minimizes the risk of bronchospasm associated with non-selective β-blockers like timolol [3] [4].
  • Rationale for Combination: Combining agents with different mechanisms—such as a drug that reduces aqueous production (like betaxolol) with one that increases outflow—typically produces additive IOP-lowering effects [4]. The international Dorzolamide study also investigated adding dorzolamide to patients with inadequate response on betaxolol, and adding timolol to patients on dorzolamide, confirming the clinical practice of combination therapy [1].

The cellular mechanism of betaxolol and its synergistic potential in combination therapy can be visualized as follows:

G cluster_external External Stimulus cluster_membrane Ciliary Epithelial Cell Membrane cluster_cytosol Cytosol Norepinephrine Norepinephrine Beta1_Receptor β₁-Adrenergic Receptor Norepinephrine->Beta1_Receptor Binds AC Adenylyl Cyclase (AC) Beta1_Receptor->AC Activates Betaxolol Betaxolol Betaxolol->Beta1_Receptor Antagonists Betaxolol->AC Inhibits cAMP cAMP Betaxolol->cAMP Inhibits AC->cAMP Produces Ca2plus Ca²⁺ cAMP->Ca2plus Increases AqueousHumor Aqueous Humor Production Ca2plus->AqueousHumor Stimulates

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies from two pivotal studies cited in the tables.

1. International Dorzolamide Study Group (1-Year Comparison) [1]

  • Objective: To investigate the safety and efficacy of dorzolamide, timolol, and betaxolol as monotherapies and in combination over one year.
  • Design: Double-masked, randomized, parallel-group comparison.
  • Patients: 523 patients aged 17-85 with open-angle glaucoma or ocular hypertension. Patients using existing medications underwent a washout period.
  • Intervention:
    • Group 1: 2% dorzolamide hydrochloride, three times daily.
    • Group 2: 0.5% timolol maleate, twice daily.
    • Group 3: 0.5% betaxolol hydrochloride, twice daily.
  • Adjunctive Phase: Patients with inadequate efficacy could have dorzolamide added to their beta-blocker regimen, or timolol added to their dorzolamide regimen.
  • Primary Outcomes: Mean percent reduction in IOP from baseline at peak and trough times, assessed at 1 year.

2. MERCURY-3 Trial (Comparison of Fixed-Dose Combinations) [5]

  • Objective: To compare the efficacy and safety of netarsudil/latanoprost (NET/LAT) FDC with bimatoprost/timolol (BIM/TIM) FDC.
  • Design: 6-month, prospective, double-masked, randomized, multicenter, active-controlled, parallel-group, non-inferiority study.
  • Patients: Patients ≥18 years with OAG or OHT in both eyes, insufficiently controlled on prior therapy. A washout period (4 weeks for PGAs and β-blockers) was required.
  • Intervention:
    • Group 1: Once-daily NET/LAT FDC.
    • Group 2: Once-daily BIM/TIM FDC.
  • Primary Outcomes: Comparison of mean IOP at 8:00, 10:00, and 16:00 hours at Week 2, Week 6, and Month 3. Non-inferiority was pre-defined.

The workflow of a typical glaucoma clinical trial like those referenced is summarized below:

G Screening Screening Washout Washout Screening->Washout P1 Inclusion/Exclusion Criteria Screening->P1 Randomization Randomization Washout->Randomization P2 Washout periods: • β-blockers & PGAs: 4 weeks • α-agonists: 2 weeks • CAIs: 5 days Washout->P2 Intervention Intervention Randomization->Intervention P3 Randomized 1:1 to Treatment Groups Randomization->P3 Assessment Assessment Intervention->Assessment P4 Double-masked administration of study medication Intervention->P4 P5 IOP measured at multiple timepoints (Trough & Peak) Assessment->P5

Key Insights for Research & Development

  • Safety-Driven Niche: Betaxolol's primary advantage is its cardioselectivity, making it a key therapeutic option for glaucoma patients with concurrent mild respiratory conditions like asthma or COPD, where non-selective β-blockers are contraindicated [3] [4] [7].
  • Efficacy Trade-off: This safety benefit comes with a trade-off of slightly lower IOP reduction compared to non-selective timolol [1] [2]. This highlights a core decision point in therapy: maximizing IOP control versus minimizing systemic risk.
  • Modern Role in Therapy: While prostaglandin analogs are now often first-line due to superior efficacy and systemic safety [3] [4], betaxolol remains relevant as an alternative or adjunct. The development of fixed-dose combinations with complementary mechanisms (e.g., Rho-kinase inhibitors + prostaglandins) represents the current frontier in maximizing efficacy and adherence [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

343.1914215 Da

Monoisotopic Mass

343.1914215 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6X97D2XT0O

Related CAS

63659-18-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 47 of 48 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antihypertensive Agents; Adrenergic Beta-Antagonists; Antiglaucoma Agents; Antiarrhythmics

Pharmacology

Betaxolol Hydrochloride is the hydrochloride salt form of betaxolol, a beta-1-selective adrenergic receptor antagonist without intrinsic sympathomimetic activity. Betaxolol hydrochloride acts on the heart and circulatory system and decreases cardiac contractility and rate, thereby reducing cardiac output. When applied topically in the eye, it lowers intraocular pressure by reducing aqueous humor secretion.

MeSH Pharmacological Classification

Antihypertensive Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB1 [HSA:153] [KO:K04141]

Pictograms

Irritant

Irritant

Other CAS

72424-72-7
63659-19-8

Wikipedia

Betaxolol hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Auvity S, Chiadmi F, Cisternino S, Fontan JE, Schlatter J. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets. Anal Chem Insights. 2013;8:1-7. doi: 10.4137/ACI.S11256. Epub 2013 Mar 11. PubMed PMID: 23531643; PubMed Central
2: Jain K, Kumar RS, Sood S, Dhyanandhan G. Betaxolol hydrochloride loaded chitosan nanoparticles for ocular delivery and their anti-glaucoma efficacy. Curr Drug Deliv. 2013 Oct;10(5):493-9. PubMed PMID: 23410069.
3: Plager DA, Whitson JT, Netland PA, Vijaya L, Sathyan P, Sood D, Krishnadas SR, Robin AL, Gross RD, Scheib SA, Scott H, Dickerson JE; BETOPTIC S Pediatric Study Group. Betaxolol hydrochloride ophthalmic suspension 0.25% and timolol gel-forming solution 0.25% and 0.5% in pediatric glaucoma: a randomized clinical trial. J AAPOS. 2009 Aug;13(4):384-90. doi: 10.1016/j.jaapos.2009.04.017. PubMed PMID: 19683191.

Explore Compound Types